DL-Tyrosine-d7
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-BKKGXISKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310713 | |
| Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130551-49-4 | |
| Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130551-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is DL-Tyrosine-d7 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DL-Tyrosine-d7, a deuterated analog of the amino acid DL-Tyrosine. It is intended to serve as a technical resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analyses.
Introduction to this compound
This compound is a synthetic, non-radioactive, isotopically labeled form of DL-Tyrosine where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight compared to its natural counterpart, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1] Its primary application lies in the precise quantification of tyrosine and other amino acids in various biological matrices through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of analytical results.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of DL-Tyrosine, with the exception of the seven deuterium atoms incorporated into the molecule. The IUPAC name for DL-Tyrosine is (RS)-2-amino-3-(4-hydroxyphenyl)propanoic acid.
Below is a diagram of the chemical structure of this compound.
Quantitative Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₄D₇NO₃ | [2] |
| Molecular Weight | 188.23 g/mol | [2] |
| Exact Mass | 188.1168 g/mol | N/A |
| CAS Number | 402835-78-3 | [2] |
| Isotopic Purity | Typically ≥98% | N/A |
| Appearance | White to off-white solid | N/A |
| SMILES | OC(C(N([2H])[2H])C([2H])([2H])C1=C([2H])C([2H])=C(O)C([2H])=C1[2H])=O | N/A |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods. The following is a representative protocol for the analysis of amino acids in a biological sample, such as plasma, using LC-MS/MS. This protocol is based on established methodologies for amino acid analysis and serves as a guide that can be adapted for specific research needs.
Objective
To quantify the concentration of tyrosine and other amino acids in a biological matrix using this compound as an internal standard.
Materials and Reagents
-
This compound
-
Amino acid standards
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
Experimental Workflow
Detailed Methodology
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M HCl or 50% methanol).
-
Prepare working solutions of the internal standard by diluting the stock solution to the desired concentration (e.g., 1 µg/mL) with the appropriate solvent.
-
Prepare stock and working solutions of the native amino acid standards for the calibration curve in a similar manner.
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma) on ice.
-
To 100 µL of the sample, add a known amount of the this compound internal standard working solution.
-
For protein precipitation, add a threefold excess of cold acetonitrile or methanol. Vortex thoroughly.
-
Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: A suitable column for amino acid analysis, such as a C18 reversed-phase column or a HILIC column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A gradient elution is typically used to separate the amino acids. The specific gradient will depend on the column and the analytes of interest.
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
-
Mass Spectrometry (MS):
- Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for amino acids.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for both the native amino acids and this compound need to be determined and optimized. For this compound, the precursor ion will be [M+H]+ at m/z 189.2, and the product ions will be specific fragments resulting from collision-induced dissociation.
4. Data Analysis:
-
Integrate the peak areas for the native amino acids and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the amino acids in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of tyrosine and other amino acids in complex biological matrices. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods significantly improves the reliability of quantitative data by correcting for analytical variability. The detailed information and protocols provided in this guide are intended to support the effective implementation of this compound in various research and development applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of DL-Tyrosine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of DL-Tyrosine-d7, a deuterated form of the amino acid tyrosine. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based analyses.
Core Physical and Chemical Properties
This compound shares very similar physical and chemical characteristics with its non-deuterated counterpart, DL-Tyrosine. The primary difference lies in its increased molecular weight due to the substitution of seven hydrogen atoms with deuterium. This isotopic labeling is key to its utility in research, allowing for its differentiation from the endogenous analyte in biological matrices.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₄D₇NO₃ | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| CAS Number | 402835-78-3 | [1] |
| Appearance | White to off-white powder/crystalline solid | [2] |
| Melting Point | ≥300 °C (decomposes) (based on DL-Tyrosine) | [3][4] |
| Solubility | Slightly soluble in water and DMSO. Soluble in aqueous acid and alkali solutions. Insoluble in acetone and ethanol. | [5][6][7] |
| Purity | Typically ≥98% | [5][8] |
| Storage | Store at room temperature, protected from light and moisture. | [8] |
Applications in Research and Drug Development
Deuterium-labeled compounds like this compound are indispensable in modern scientific research. The substitution of hydrogen with deuterium creates a heavier, stable isotope that does not significantly alter the biological activity of the molecule but allows for its precise tracking and quantification.
Key Applications Include:
-
Internal Standard for Quantitative Analysis: this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[9] Because it has nearly identical chemical and physical properties to endogenous tyrosine, it co-elutes and experiences similar ionization effects, correcting for variations in sample preparation and instrument response.[10]
-
Metabolic and Pharmacokinetic Tracer: By introducing this compound into a biological system, researchers can trace its metabolic fate, providing insights into metabolic pathways and the rates of protein synthesis and turnover.
-
Elucidation of Reaction Mechanisms: The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can be studied using deuterated compounds to understand enzymatic mechanisms.
Experimental Protocols
The following are generalized methodologies for common applications of this compound. Researchers should optimize these protocols for their specific experimental conditions and instrumentation.
Protocol 1: Use of this compound as an Internal Standard in LC-MS/MS Analysis of Tyrosine in Plasma
This protocol outlines the steps for quantifying endogenous tyrosine in a plasma sample using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., 0.1 M HCl or a mixture of water and a minimal amount of DMSO).
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Tyrosine Calibration Standards: Prepare a series of calibration standards of non-deuterated L-Tyrosine at known concentrations in a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard/quality control), add 10 µL of the IS working solution (10 µg/mL). Vortex briefly.[10]
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[10]
-
Vortex vigorously for 30 seconds.[10]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10][11]
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[10]
3. LC-MS/MS Analysis:
-
LC Column: A suitable reversed-phase C18 or HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of tyrosine from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Tyrosine Transition: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound Transition: Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte (Tyrosine) to the peak area of the internal standard (this compound) against the concentration of the calibration standards.
-
Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Tyrosine
Tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid phenylalanine. It serves as a precursor for the synthesis of several important biomolecules, including neurotransmitters and hormones.
Caption: Metabolic fate of Tyrosine, which can be traced using this compound.
Experimental Workflow: Quantitative Analysis using this compound as an Internal Standard
This diagram illustrates the typical workflow for a quantitative LC-MS/MS experiment utilizing this compound.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. chemfaces.com [chemfaces.com]
- 3. DL -Tyrosine 99 556-03-6 [sigmaaldrich.com]
- 4. DL-Tyrosine | 556-03-6 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. DL-Tyrosine | TargetMol [targetmol.com]
- 8. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]
- 9. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to High-Purity DL-Tyrosine-d7 for Researchers and Drug Development Professionals
An in-depth overview of the commercial landscape, key applications, and technical specifications of high-purity deuterated DL-Tyrosine.
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and application of high-purity DL-Tyrosine-d7. This isotopically labeled amino acid is a critical tool in a range of analytical and research applications, from metabolic studies to pharmacokinetic analyses. This guide provides a detailed look at commercial suppliers, quantitative specifications, and experimental methodologies.
Commercial Availability and Specifications
High-purity this compound is available from a select number of specialized chemical suppliers. While many vendors offer the L- and D- enantiomers of deuterated tyrosine, the racemic DL- mixture is less common. Axios Research is a notable commercial supplier of this compound.[1] Other suppliers, such as MedchemExpress and Cambridge Isotope Laboratories, provide the individual D-Tyrosine-d7 and L-Tyrosine-d7 enantiomers, which can be used to prepare a DL-mixture if required.[2][3][4]
The quality and suitability of this compound for sensitive analytical applications are determined by its chemical and isotopic purity. The following table summarizes the typical specifications offered by commercial suppliers.
| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment (Atom % D) | CAS Number |
| Axios Research | This compound | AR-T06239 | ≥ 98.0% | ≥ 98.0% | 402835-78-3[1] |
| MedchemExpress | D-Tyrosine-d7 | HY-Y0444S2 | 97.27% | Not Specified | 1426174-46-0[3] |
| MedchemExpress | L-Tyrosine-d7 | HY-N0473S9 | 98.87% - 99.77% | Not Specified | 130551-49-4[4] |
| Cambridge Isotope Laboratories, Inc. | L-Tyrosine (D7, 98%) | DLM-589 | 98% | 98% | 130551-49-4[2] |
Key Applications and Experimental Protocols
The primary applications of high-purity this compound revolve around its use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic research.
Internal Standard for LC-MS/MS Quantitative Analysis
Deuterated compounds are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS/MS) as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, but are distinguishable by their mass.[5] This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Experimental Protocol: Quantitative Analysis of Tyrosine in Biological Samples
This protocol outlines a general procedure for the quantification of tyrosine in plasma or serum using this compound as an internal standard.
a) Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 10 µL of a known concentration of this compound internal standard solution (e.g., 10 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
b) LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating tyrosine from other matrix components.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tyrosine (Analyte): Precursor ion (m/z) ~182.08 -> Product ion (m/z) ~136.08
-
This compound (Internal Standard): Precursor ion (m/z) ~189.12 -> Product ion (m/z) ~143.12
-
-
Instrument Settings: Optimize collision energy and other MS parameters for maximum signal intensity for both analyte and internal standard.
-
c) Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.
-
Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Metabolic Labeling and Tracer Studies
This compound can be introduced into cellular or whole-organism systems to trace the metabolic fate of tyrosine. By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can elucidate metabolic pathways and quantify flux.
Experimental Protocol: Metabolic Labeling of Mammalian Cells
This protocol provides a general workflow for a metabolic labeling experiment using this compound in cultured mammalian cells.
a) Cell Culture and Labeling:
-
Culture mammalian cells in standard growth medium to the desired confluency (typically 70-80%).
-
Remove the standard medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the standard medium with a specially formulated medium in which natural tyrosine has been replaced with this compound at a known concentration.
-
Incubate the cells for a specific period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled amino acid.
b) Metabolite Extraction:
-
After the desired incubation time, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the cells and scrape them from the dish.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
c) LC-MS/MS Analysis and Data Interpretation:
-
Analyze the extracted metabolites using an appropriate LC-MS/MS method, targeting the expected deuterated downstream metabolites of tyrosine (e.g., deuterated L-DOPA, dopamine, etc.).
-
Monitor for the mass shift corresponding to the incorporation of deuterium atoms.
-
The rate of appearance of labeled metabolites provides a measure of the metabolic flux through the pathway.
Visualizing Key Pathways and Workflows
Understanding the context in which this compound is utilized is crucial. The following diagrams, generated using the DOT language, illustrate a key metabolic pathway involving tyrosine and a typical experimental workflow.
Caption: Key metabolic pathways originating from tyrosine.
Caption: A typical workflow for quantitative analysis using a deuterated internal standard.
Caption: Relationship between supplier specifications and research outcomes.
This technical guide provides a foundational understanding of the commercial availability, technical specifications, and key applications of high-purity this compound. By leveraging this information, researchers and drug development professionals can effectively incorporate this valuable tool into their analytical and metabolic studies, leading to more accurate and reliable scientific outcomes.
References
- 1. This compound - CAS - 402835-78-3 | Axios Research [axios-research.com]
- 2. L-Tyrosine (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DL-Tyrosine-d7 in Elucidating Neurotransmitter Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of DL-Tyrosine-d7, a deuterated stable isotope of the amino acid tyrosine, in advancing our understanding of neurotransmitter metabolism. Specifically, it details its application as a tracer in conjunction with mass spectrometry to quantitatively analyze the synthesis and turnover of catecholamine neurotransmitters, including dopamine and norepinephrine. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation, serving as a valuable resource for professionals in neuroscience research and drug development.
Introduction: The Power of Stable Isotope Tracing
The study of neurotransmitter dynamics is fundamental to understanding neuronal function and the pathophysiology of neurological and psychiatric disorders. Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules in biological systems without the safety concerns associated with radioisotopes.[1] this compound, in which seven hydrogen atoms are replaced with deuterium, serves as an ideal tracer for studying the catecholamine synthesis pathway.[2]
Because this compound is chemically identical to endogenous tyrosine, it is processed by the same enzymes. However, its increased mass allows it to be distinguished from its unlabeled counterpart by mass spectrometry.[3] By introducing a known amount of this compound into a biological system (in vitro or in vivo) and subsequently measuring the incorporation of the deuterium label into dopamine and norepinephrine, researchers can precisely calculate the rate of synthesis and turnover of these crucial neurotransmitters.[4] This approach provides a dynamic view of neurotransmitter metabolism that is not achievable with static concentration measurements alone.
The Catecholamine Synthesis Pathway
Tyrosine is the precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[5] The metabolic pathway is a series of enzymatic reactions that are tightly regulated. Understanding this pathway is essential for interpreting data from this compound tracer studies.
The key enzymatic steps are:
-
Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme that converts tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine).[5]
-
Aromatic L-amino acid decarboxylase (AADC): This enzyme rapidly converts L-DOPA to dopamine.[5]
-
Dopamine β-hydroxylase (DBH): In noradrenergic neurons, DBH converts dopamine to norepinephrine.[5]
By tracking the appearance of deuterium-labeled L-DOPA, dopamine, and norepinephrine following the administration of this compound, researchers can investigate the activity of these enzymes and the overall flux through the pathway.
Figure 1: Catecholamine synthesis pathway from this compound.
Experimental Methodologies
The use of this compound as a tracer can be applied to both in vitro and in vivo experimental models. The choice of model depends on the specific research question.
In Vitro Studies: Cell Culture Models
Cell lines such as PC12 cells, which can synthesize and store dopamine and norepinephrine, are valuable in vitro models for studying catecholamine metabolism.[6]
Experimental Protocol: Stable Isotope Labeling in PC12 Cells
-
Cell Culture: Culture PC12 cells in appropriate media (e.g., DMEM with 10% fetal bovine serum) until they reach the desired confluency.[6]
-
Labeling: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the experimental goals.
-
Sample Collection: After the desired incubation period, collect both the cell lysate and the culture medium.
-
Sample Preparation:
-
Medium: Acidify the culture medium with 0.3% formic acid and centrifuge to remove any debris. The supernatant is then diluted and spiked with a known amount of deuterated internal standards for other neurotransmitters if necessary.[7]
-
Cell Lysate: Lyse the cells using a suitable lysis buffer and homogenize the tissue.[8] Centrifuge the lysate to pellet cellular debris.
-
-
Analysis: Analyze the prepared samples using LC-MS/MS to quantify the levels of labeled and unlabeled tyrosine, L-DOPA, dopamine, and norepinephrine.[7]
In Vivo Studies: Animal Models
In vivo studies, often utilizing rodent models, provide insights into neurotransmitter metabolism in a more complex biological system. Microdialysis is a powerful technique used to sample the extracellular fluid of specific brain regions in awake, freely moving animals.[9]
Experimental Protocol: In Vivo Microdialysis with this compound
-
Animal Preparation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex) of the anesthetized animal.[10] Allow the animal to recover from surgery.
-
Tracer Administration: this compound can be administered systemically (e.g., via intraperitoneal injection) or directly into the brain via the microdialysis probe (retrodialysis).
-
Microdialysis Sampling: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate. Collect the dialysate samples at regular intervals.
-
Sample Preparation: The collected dialysate samples are typically very clean and may only require the addition of an internal standard before analysis.
-
Tissue Collection: At the end of the experiment, the animal is euthanized, and the brain tissue is collected for further analysis of intracellular neurotransmitter levels.[4]
-
Analysis: Analyze the dialysate and tissue homogenate samples by LC-MS/MS to determine the concentrations of labeled and unlabeled analytes.[11]
Quantitative Data Analysis and Presentation
The primary output of these experiments is the measurement of the concentrations of both the deuterated (labeled) and non-deuterated (unlabeled) forms of tyrosine and its downstream metabolites. This data allows for the calculation of neurotransmitter synthesis and turnover rates.
Table 1: Example Quantitative Data from a Hypothetical In Vivo Microdialysis Study
| Analyte | Unlabeled Concentration (ng/mL) | Labeled (d7) Concentration (ng/mL) | % Labeled |
| Tyrosine | 850 | 150 | 15.0% |
| L-DOPA | 15 | 2.5 | 14.3% |
| Dopamine | 25 | 3.8 | 13.2% |
| Norepinephrine | 18 | 2.1 | 10.4% |
This table represents hypothetical data for illustrative purposes.
The rate of synthesis can be calculated by monitoring the rate of appearance of the labeled neurotransmitter over time. Turnover can be estimated by observing the rate of decline of the labeled neurotransmitter after the administration of the tracer is stopped.
Experimental Workflow and Signaling Pathways
A typical experimental workflow for a stable isotope tracing study of neurotransmitter metabolism is outlined below.
Figure 2: Experimental workflow for neurotransmitter metabolism studies.
Applications in Drug Development
The use of this compound in neurotransmitter metabolism studies has significant implications for drug development, particularly for neurological and psychiatric disorders. By providing a quantitative measure of neurotransmitter synthesis and turnover, this technique can be used to:
-
Assess the mechanism of action of novel drugs: Determine if a drug candidate modulates neurotransmitter synthesis or release.
-
Evaluate drug efficacy: Quantify the extent to which a drug normalizes aberrant neurotransmitter dynamics in disease models.
-
Investigate disease pathophysiology: Elucidate the underlying metabolic dysregulations in various neurological disorders.
Conclusion
This compound is an invaluable tool for researchers and drug development professionals seeking to unravel the complexities of neurotransmitter metabolism. When combined with sensitive analytical techniques like LC-MS/MS, it provides a dynamic and quantitative measure of catecholamine synthesis and turnover. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for the design and execution of robust stable isotope tracing studies, ultimately contributing to a deeper understanding of brain function and the development of novel therapeutics for neurological disorders.
References
- 1. molbio.princeton.edu [molbio.princeton.edu]
- 2. Tyrosine depletion lowers dopamine synthesis and desipramine-induced prefrontal cortex catecholamine levels [pubmed.ncbi.nlm.nih.gov]
- 3. A New Method for Identifying Neurotransmitters and Their Metabolites [thermofisher.com]
- 4. Increased striatal dopamine synthesis is associated with decreased tissue levels of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enhanced tyrosine hydroxylase expression in PC12 cells co-cultured with feline mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Fast-Scan Cyclic Voltammetry of Dopamine near Microdialysis Probes - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Deuterium Labeling in Amino Acids for Researchers, Scientists, and Drug Development Professionals
December 7, 2025
Introduction
Deuterium-labeled amino acids are powerful and indispensable tools in modern scientific inquiry, providing profound insights into complex biological systems. By substituting hydrogen atoms with their heavier, stable isotope, deuterium, researchers can introduce a subtle yet detectable alteration to the physicochemical properties of amino acids. This isotopic substitution serves as a robust analytical tool to investigate drug metabolism, delineate protein structure and dynamics, and trace metabolic pathways with high precision, all without significantly perturbing the biological system under study.[1] This technical guide offers a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated amino acids, designed for professionals in research and drug development.
Core Principles of Deuterium Labeling
The utility of deuterium labeling is rooted in the mass difference between hydrogen (¹H) and its stable isotope deuterium (²H). This seemingly minor change has significant implications for various analytical techniques and biological processes.
The Kinetic Isotope Effect (KIE)
A cornerstone of deuterated drug development is the Kinetic Isotope Effect (KIE). The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate for chemical reactions where the cleavage of this bond is the rate-limiting step.[2][3] In drug metabolism, which often involves the enzymatic cleavage of C-H bonds by enzymes such as cytochrome P450, site-specific deuteration can slow down the metabolic degradation of a drug.[2][3][4] This can lead to an improved pharmacokinetic profile, including increased half-life and reduced formation of toxic metabolites.[4]
Data Presentation: Quantitative Insights into Deuterium Labeling
The following tables summarize key quantitative data relevant to the application of deuterium-labeled amino acids.
Table 1: Mass Shifts of Deuterated Amino Acids
This table presents the monoisotopic masses of standard amino acid residues and the calculated mass increase upon substitution with a single deuterium atom. The mass of a deuterium atom is 2.01410178 u, while a protium atom is 1.00782503 u, resulting in a mass increase of approximately 1.00627675 u per deuterium substitution.
| Amino Acid | 3-Letter Code | 1-Letter Code | Monoisotopic Residue Mass (Da)[5][6][7][8][9] | Mass Increase per Deuterium (Da) |
| Alanine | Ala | A | 71.03711 | ~1.006 |
| Arginine | Arg | R | 156.10111 | ~1.006 |
| Asparagine | Asn | N | 114.04293 | ~1.006 |
| Aspartic Acid | Asp | D | 115.02694 | ~1.006 |
| Cysteine | Cys | C | 103.00919 | ~1.006 |
| Glutamic Acid | Glu | E | 129.04259 | ~1.006 |
| Glutamine | Gln | Q | 128.05858 | ~1.006 |
| Glycine | Gly | G | 57.02146 | ~1.006 |
| Histidine | His | H | 137.05891 | ~1.006 |
| Isoleucine | Ile | I | 113.08406 | ~1.006 |
| Leucine | Leu | L | 113.08406 | ~1.006 |
| Lysine | Lys | K | 128.09496 | ~1.006 |
| Methionine | Met | M | 131.04049 | ~1.006 |
| Phenylalanine | Phe | F | 147.06841 | ~1.006 |
| Proline | Pro | P | 97.05276 | ~1.006 |
| Serine | Ser | S | 87.03203 | ~1.006 |
| Threonine | Thr | T | 101.04768 | ~1.006 |
| Tryptophan | Trp | W | 186.07931 | ~1.006 |
| Tyrosine | Tyr | Y | 163.06333 | ~1.006 |
| Valine | Val | V | 99.06841 | ~1.006 |
Table 2: Deuterium Enrichment Levels in Labeling Methodologies
The extent of deuterium incorporation varies depending on the labeling strategy and the specific amino acid.
| Labeling Method | Amino Acid Type | Typical Deuterium Enrichment | References |
| SILAC | Arginine, Lysine (specifically deuterated) | >98% | [10] |
| D₂O Labeling (in cell culture) | Non-essential amino acids (e.g., Alanine, Glycine, Serine, Proline, Glutamic Acid, Aspartic Acid) | Varies by amino acid and cell line; can range from moderate to high (e.g., >95% at specific positions) | [11][12][13][14][15][16] |
| Enzymatic Deuteration | Specific amino acids (e.g., Isoleucine, Phenylalanine) | High at specific positions (e.g., Cα: 85-95%, Cβ: 84-93%) | [17] |
Table 3: Kinetic Isotope Effect (KIE) in Cytochrome P450-Mediated Drug Metabolism
The KIE is expressed as the ratio of the reaction rate with the light isotope (kH) to that with the heavy isotope (kD). A KIE greater than 1 indicates a slower reaction with the deuterated compound.
| Reaction Type | Substrate/Drug Class | Observed KIE (kH/kD) Range | References |
| Aliphatic Hydroxylation | Various drugs | Can be significant, often > 2 | [2][18] |
| N-Dealkylation | Morphine and others | Generally low | [2][18] |
| Aromatic Hydroxylation | Various drugs | Generally low | [2][18] |
| CYP3A4 and CYP2C19 Substrates | Two distinct chemotypes | Chemotype-dependent; one showed no KIE, the other showed a position-dependent KIE | [19] |
Applications in Analytical Techniques
Deuterium-labeled amino acids are invaluable internal standards and probes in a variety of analytical techniques.
Mass Spectrometry (MS)
In quantitative proteomics and metabolomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted technique.[1] While ¹³C and ¹⁵N are common isotopes for SILAC, deuterium labeling provides a cost-effective alternative.[1] Deuterated amino acids are chemically identical to their non-deuterated counterparts, causing them to co-elute during liquid chromatography (LC). However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, enabling precise and accurate quantification of proteins and metabolites across different samples.[1]
Metabolic labeling with heavy water (D₂O) is another powerful approach, particularly for measuring protein turnover rates.[12][15][16] In this method, deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis.[12][15][16] The rate of incorporation into newly synthesized proteins can then be monitored by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the substitution of protons with deuterons is a powerful strategy for simplifying complex spectra and studying the structure and dynamics of large proteins.[20] Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "silent" in ¹H-NMR experiments. This allows researchers to:
-
Reduce Spectral Crowding: By selectively deuterating specific amino acid types or regions of a protein, the number of proton signals is reduced, leading to better-resolved spectra.
-
Aid in Resonance Assignment: Comparing the spectra of protonated and selectively deuterated proteins facilitates the unambiguous assignment of NMR signals to specific amino acid residues.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing deuterium-labeled amino acids.
Protocol 1: Quantitative Proteomics using SILAC with Deuterated Amino Acids
This protocol describes a typical SILAC experiment for the relative quantification of proteins between two cell populations using deuterated lysine and arginine.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine.
-
"Light" L-lysine and L-arginine.
-
"Heavy" deuterated L-lysine (e.g., L-Lysine-d4) and L-arginine (e.g., L-Arginine-d7).
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Cell line of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Trypsin (mass spectrometry grade).
-
Reagents for protein reduction (e.g., DTT) and alkylation (e.g., iodoacetamide).
-
LC-MS/MS system.
Procedure:
-
Cell Adaptation: Culture two populations of cells for at least six doublings in their respective SILAC media to ensure >98% incorporation of the labeled amino acids.
-
"Light" population: Culture in medium supplemented with "light" lysine and arginine.
-
"Heavy" population: Culture in medium supplemented with "heavy" deuterated lysine and arginine.
-
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations while the other serves as a control.
-
Cell Harvesting and Lysis: Harvest both cell populations and lyse them individually in lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate (e.g., using a BCA assay). Mix equal amounts of protein from the "light" and "heavy" populations.
-
Protein Digestion:
-
Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 minutes).
-
Alkylate free thiols with iodoacetamide (e.g., 55 mM at room temperature in the dark for 20 minutes).
-
Digest the protein mixture with trypsin (e.g., 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt and concentrate the peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS. Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Use a SILAC-aware software package (e.g., MaxQuant) to identify peptides and proteins.
-
The software will quantify the intensity ratios of "heavy" to "light" peptide pairs to determine the relative abundance of each protein.
-
Protocol 2: In-Cell Protein Turnover Analysis using D₂O Labeling
This protocol outlines a general workflow for measuring protein turnover rates in cultured cells using D₂O.
Materials:
-
Cell culture medium appropriate for the cell line.
-
Deuterium oxide (D₂O, 99.9%).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer with protease inhibitors.
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Grow cells to a desired confluency (e.g., 70-80%).
-
D₂O Labeling: Replace the standard culture medium with a medium containing a final concentration of 4-8% D₂O.[11]
-
Time-Course Sampling: Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the incorporation of deuterium over time.[11]
-
Protein Extraction and Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Digest the proteins into peptides using the reduction, alkylation, and trypsinization procedure described in Protocol 1.
-
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis:
-
Identify peptides using a standard database search algorithm.
-
Determine the rate of deuterium incorporation for each peptide by analyzing the isotopic distribution of its mass spectrum over the time course. This allows for the calculation of the protein synthesis rate and half-life.
-
Visualization of Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate important concepts and experimental workflows related to deuterium labeling of amino acids.
Conclusion
Deuterium labeling of amino acids is a versatile and powerful technique with far-reaching implications for research, drug development, and analytical sciences. From enhancing the therapeutic potential of drugs through the kinetic isotope effect to providing unparalleled insights into protein structure and metabolism, the applications of deuterated amino acids continue to expand. As analytical instrumentation becomes more sensitive and synthetic methods more sophisticated, the significance of these isotopically labeled building blocks in advancing our understanding of complex biological systems is set to grow even further.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Masses Tables [biosyn.com]
- 6. ROSALIND | Glossary | Monoisotopic mass table [rosalind.info]
- 7. ionsource.com [ionsource.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. UWPR [proteomicsresource.washington.edu]
- 10. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Incorporation of Deuterium into Some of the Non-essential Amino Acids " by Maria Cecilia Cuervo [digitalcommons.unl.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
The Use of DL-Tyrosine-d7 in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of DL-Tyrosine-d7, a stable isotope-labeled amino acid, in the field of quantitative proteomics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for the quantitative analysis of protein dynamics.[1][2] By metabolically incorporating "heavy" amino acids into proteins, researchers can accurately compare protein abundance and turnover between different cell populations.[1][2] this compound, as a deuterated analog of tyrosine, serves as a valuable tool for these studies, offering insights into protein synthesis, degradation, and the dynamics of signaling pathways.
Core Principles of Metabolic Labeling with this compound
The fundamental principle behind using this compound in proteomics is the in vivo incorporation of this "heavy" amino acid into the entire proteome of a cell population.[3][4] One population of cells is cultured in a medium containing the standard, "light" DL-Tyrosine, while the other population is grown in a medium where the light version is replaced with this compound. Over several cell divisions, the heavy isotope becomes fully incorporated into the newly synthesized proteins of the second population.
Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides.[5][6][7] Mass spectrometry is then used to analyze the peptide mixtures. Peptides containing the light and heavy forms of tyrosine will appear as doublets in the mass spectrum, separated by a specific mass difference corresponding to the seven deuterium atoms. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the protein between the two samples.[5][7]
Quantitative Data Presentation
Table 1: Hypothetical Incorporation Efficiency of L-Tyrosine-d7 in a Human Cell Line
| Cell Passages | Incorporation Efficiency (%) |
| 1 | 65.2 |
| 2 | 85.7 |
| 3 | 94.1 |
| 4 | 98.5 |
| 5 | >99 |
Note: Complete incorporation is crucial for accurate quantification and is typically achieved after at least five cell doublings.[7]
Table 2: Hypothetical Protein Turnover Rates Measured with a Deuterated Amino Acid Pulse-Chase Experiment
| Protein ID | Gene Name | Protein Half-life (hours) - Control | Protein Half-life (hours) - Treated | Fold Change in Turnover |
| P04637 | TP53 | 0.5 | 1.2 | 2.4 |
| P38398 | EGFR | 10 | 4 | -2.5 |
| Q06830 | PRDX1 | 60 | 62 | 1.03 |
| P62258 | ACTG1 | 120 | 118 | -1.02 |
Note: This table illustrates how deuterated amino acids can be used to measure changes in protein stability in response to a drug or other treatment.
Experimental Protocols
The following protocols provide a detailed methodology for a typical SILAC experiment using a deuterated amino acid like this compound to study changes in protein expression or tyrosine phosphorylation.
Protocol 1: Metabolic Labeling of Cells with this compound
-
Cell Culture Preparation:
-
Select a cell line suitable for SILAC labeling.
-
Prepare two types of SILAC media: "light" medium containing standard DL-Tyrosine and "heavy" medium containing this compound. Both media should also contain either light and heavy versions of Arginine and Lysine if a standard SILAC experiment is being performed. For a tyrosine-specific experiment, only tyrosine would be isotopically labeled.
-
Culture the two cell populations in their respective media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.[7]
-
-
Experimental Treatment:
-
Once full incorporation is achieved, one cell population (typically the "heavy" one) is subjected to the experimental treatment (e.g., drug administration, growth factor stimulation), while the other serves as a control.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations and wash them with PBS.
-
Combine the light and heavy cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protocol 2: Protein Digestion and Peptide Preparation
-
Protein Quantification:
-
Determine the protein concentration of the combined cell lysate using a standard protein assay.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the proteins using DTT (dithiothreitol).
-
Alkylate the cysteine residues with iodoacetamide to prevent the reformation of disulfide bonds.
-
-
In-solution or In-gel Digestion:
-
For in-solution digestion, dilute the protein sample and add trypsin (or another suitable protease) to digest the proteins into peptides overnight.
-
Alternatively, proteins can be separated by SDS-PAGE, the gel bands excised, and the proteins digested within the gel matrix.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Protocol 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 (for quantification) and MS2 (for peptide identification) spectra.
-
-
Data Analysis:
-
Use a proteomics software package (e.g., MaxQuant, Proteome Discoverer) to process the raw mass spectrometry data.
-
The software will identify the peptides by matching the MS2 spectra against a protein database and quantify the relative abundance of the light and heavy peptide pairs from the MS1 spectra.
-
The heavy-to-light ratios for all peptides corresponding to a particular protein are then used to calculate the overall protein ratio.
-
Mandatory Visualizations
Signaling Pathway Diagram
Tyrosine phosphorylation is a critical post-translational modification that regulates numerous cellular processes, and its dysregulation is often implicated in diseases like cancer.[5] Receptor Tyrosine Kinases (RTKs) are a major class of enzymes that mediate these signaling cascades.[5] A SILAC-based approach using labeled tyrosine can be employed to quantitatively analyze the changes in phosphorylation events within these pathways upon stimulation or inhibition.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a quantitative proteomics experiment using SILAC with a deuterated amino acid like this compound.
Caption: General experimental workflow for SILAC-based quantitative proteomics.
References
- 1. chempep.com [chempep.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: DL-Tyrosine-d7 as an Internal Standard for Accurate Quantification of Tyrosine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is critical in various fields, including clinical diagnostics, pharmaceutical research, and metabolomics. Tyrosine, a non-essential amino acid, is a precursor to several key neurotransmitters and hormones, and its levels are often monitored to study metabolic disorders and neurological diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, including matrix effects, extraction efficiency, and instrument response.[2] DL-Tyrosine-d7, a deuterated analog of tyrosine, serves as an ideal internal standard for the accurate and precise quantification of tyrosine in biological matrices. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing reliable normalization.[3]
Principle of the Method
This method employs a simple and robust LC-MS/MS workflow for the quantification of tyrosine in biological samples. The assay relies on the use of this compound as an internal standard to compensate for variations during sample preparation and analysis. After protein precipitation to extract the analyte and internal standard, the sample is subjected to reverse-phase liquid chromatography to separate tyrosine from other endogenous components. The separated analyte and internal standard are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of tyrosine and a fixed concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
DL-Tyrosine
-
This compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA) or Perchloric acid
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on endogenous tyrosine levels).
-
Vortex mix for 10 seconds.
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., 10% w/v Trichloroacetic acid in water or acetonitrile).
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) |
| Tyrosine | 182.1 | 136.1 | 15 |
| This compound | 189.1 | 143.1 | 15 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
Method Validation Summary
The performance of the LC-MS/MS method for the quantification of tyrosine using this compound as an internal standard was evaluated for linearity, precision, and accuracy. The results are summarized below.
Table 1: Linearity of Calibration Curve
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Tyrosine | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Nominal Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 1 | < 10 | < 10 | 90 - 110 |
| Mid QC | 10 | < 10 | < 10 | 90 - 110 |
| High QC | 80 | < 10 | < 10 | 90 - 110 |
Data presented are representative and may vary based on specific experimental conditions and instrumentation.
Visualization of Experimental Workflow
Caption: LC-MS/MS workflow for tyrosine quantification.
Signaling Pathway Context
While this application note focuses on the analytical methodology, it is important to understand the biological significance of tyrosine. Tyrosine is a central node in several metabolic and signaling pathways.
Caption: Key metabolic pathways involving tyrosine.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of tyrosine in biological matrices by LC-MS/MS. This approach effectively mitigates matrix effects and other sources of analytical variability, leading to high accuracy and precision. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in the fields of clinical chemistry, drug development, and metabolic research.
References
Application Note and Protocol for Quantitative Amino Acid Analysis using DL-Tyrosine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative amino acid analysis is a cornerstone technique in various scientific disciplines, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development.[1] Accurate and precise measurement of amino acid concentrations is critical for understanding protein structure and function, monitoring cell culture media, and for various diagnostic and research applications.[2] The stable isotope dilution (SID) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative analysis due to its high specificity and accuracy.[3][4] This application note provides a detailed protocol for the quantitative analysis of tyrosine in biological samples using DL-Tyrosine-d7 as an internal standard.
This compound, a deuterated form of tyrosine, serves as an ideal internal standard because it is chemically identical to the analyte but has a different mass, allowing for its distinction by a mass spectrometer.[5] This property corrects for variability during sample preparation, chromatography, and ionization, leading to highly reliable and reproducible quantification.[5]
Experimental Protocols
This section details the methodologies for sample preparation, protein hydrolysis (if applicable), and LC-MS/MS analysis for the quantification of tyrosine using this compound.
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate analysis and depends on the sample matrix.[6][7] The goal is to extract the amino acids and remove interfering substances.[6]
For Biological Fluids (e.g., Plasma, Serum, Urine):
-
Deproteinization: To 100 µL of the biological fluid, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[8]
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample. The final concentration of the internal standard should be close to the expected concentration of the endogenous tyrosine.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the amino acids and the internal standard.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[9]
For Protein/Peptide Samples (requiring hydrolysis):
-
Sample Aliquoting: Take a known amount of the protein or peptide sample (typically 1-10 nmol).[1]
-
Internal Standard Spiking: Add a known concentration of this compound solution.
-
Acid Hydrolysis: Add 6 M HCl to the sample in a hydrolysis tube.[10] Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[10] To protect tyrosine from degradation during hydrolysis, the addition of phenol is recommended.
-
Drying: After hydrolysis, remove the HCl by evaporation under vacuum.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable volume of 0.1 M HCl or the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of tyrosine and this compound are performed using a liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
LC Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-80% B; 10-12 min: 80% B; 12-12.1 min: 80-2% B; 12.1-15 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Example for Tyrosine and this compound):
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions for tyrosine and this compound need to be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tyrosine | 182.08 | 136.1 | 15 |
| This compound | 189.12 | 143.1 | 15 |
Note: The exact m/z values and collision energies should be determined empirically on the specific instrument used.
Data Presentation
Quantitative data should be summarized in a clear and structured manner. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
Table 1: Example Calibration Curve Data
| Standard Concentration (µM) | Tyrosine Peak Area | This compound Peak Area | Peak Area Ratio (Tyr/Tyr-d7) |
| 1 | 15,234 | 145,876 | 0.104 |
| 5 | 76,170 | 146,123 | 0.521 |
| 10 | 153,456 | 145,998 | 1.051 |
| 25 | 382,543 | 146,054 | 2.619 |
| 50 | 765,123 | 145,888 | 5.245 |
| 100 | 1,532,876 | 146,150 | 10.488 |
Table 2: Example Quantification of Unknown Samples
| Sample ID | Tyrosine Peak Area | This compound Peak Area | Peak Area Ratio | Calculated Concentration (µM) |
| Sample A | 254,321 | 145,987 | 1.742 | 16.6 |
| Sample B | 567,890 | 146,012 | 3.889 | 37.1 |
| Sample C | 98,765 | 145,950 | 0.677 | 6.5 |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 5. iroatech.com [iroatech.com]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application of DL-Tyrosine-d7 in Metabolic Flux Analysis Experiments
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as DL-Tyrosine-d7, researchers can trace the flow of atoms through metabolic pathways. This compound, a deuterated form of the amino acid tyrosine, serves as an invaluable tracer for investigating tyrosine metabolism. This non-radioactive, stable isotope allows for the safe and precise quantification of metabolic fluxes, providing critical insights into cellular physiology and disease states. This application note provides detailed protocols and data for the use of this compound in MFA experiments, targeted at researchers, scientists, and professionals in drug development.
Tyrosine is a non-essential amino acid that is a central building block for protein synthesis and a precursor to a variety of crucial biomolecules, including neurotransmitters like dopamine and adrenaline, thyroid hormones, and melanin.[1] Alterations in tyrosine metabolism have been implicated in various diseases, including cancer and metabolic disorders.[2] Therefore, understanding the dynamics of tyrosine pathways is of significant interest in biomedical research and drug development.
Key Applications
-
Elucidating Disease Mechanisms: Tracing the metabolic fate of this compound can reveal how diseases such as cancer alter amino acid metabolism to support rapid proliferation.[3]
-
Drug Development and Efficacy Testing: MFA with this compound can be employed to assess the impact of therapeutic agents on specific metabolic pathways, aiding in the identification of drug targets and the evaluation of treatment efficacy.
-
Nutritional Studies: This technique can be used to understand how different dietary conditions affect tyrosine metabolism and its downstream products.
-
Bioprocess Optimization: In biotechnology, MFA can be used to optimize the production of tyrosine-derived compounds in microbial fermentation or cell culture systems.
Data Presentation
The following tables summarize quantitative data from studies utilizing stable isotope-labeled tyrosine to measure metabolic fluxes.
Table 1: Whole-Body Tyrosine Flux in Cancer Patients vs. Control
This table presents data on the whole-body tyrosine flux, protein synthesis, and energy expenditure in weight-losing cancer patients compared to non-cancer patients with malnutrition. The data indicates an elevated tyrosine flux and protein synthesis in cancer patients.[4]
| Parameter | Cancer Patients (n=7) | Control Patients (n=7) | P-value |
| Tyrosine Flux (μmol/kg/h) | 58.3 ± 3.2 | 48.9 ± 2.9 | < 0.05 |
| Tyrosine Oxidation (μmol/kg/h) | 9.8 ± 1.1 | 8.1 ± 0.9 | NS |
| Tyrosine to Protein Synthesis (μmol/kg/h) | 48.5 ± 2.8 | 40.8 ± 2.4 | < 0.05 |
| Protein Synthesis (g/kg/d) | 2.70 ± 0.17 | 2.18 ± 0.17 | < 0.025 |
| Resting Energy Expenditure (kcal/kg/d) | 28.4 ± 1.2 | 24.5 ± 1.0 | < 0.05 |
NS: Not Significant
Table 2: Flux of Tyrosine Pathway Metabolites in Response to Nitisinone Treatment
This table details the changes in the sum of total body water and 24-hour urinary excretion of tyrosine and its metabolites in patients with Alkaptonuria (AKU) before and after treatment with different doses of nitisinone, a drug that inhibits the tyrosine metabolic pathway.[5] The data demonstrates a dose-dependent increase in the total body pool of these metabolites following treatment.[5]
| Nitisinone Dose | Pre-treatment (μmol) | Post-treatment (μmol) | P-value |
| Control (No Drug) | 1050 ± 150 | 1100 ± 180 | NS |
| 1 mg/day | 1100 ± 120 | 2500 ± 300 | < 0.001 |
| 2 mg/day | 1080 ± 140 | 3200 ± 450 | < 0.001 |
| 4 mg/day | 1150 ± 160 | 4100 ± 500 | < 0.0001 |
| 8 mg/day | 1200 ± 180 | 5500 ± 600 | < 0.0001 |
Data represents the sum of Phenylalanine, Tyrosine, Hydroxyphenylpyruvate (HPPA), Hydroxyphenyllactate (HPLA), and Homogentisic Acid (HGA). Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis using this compound in Cultured Cells
This protocol outlines the key steps for conducting a stable isotope tracing experiment with this compound in adherent mammalian cell cultures.
1. Cell Culture and Labeling:
- Culture cells to approximately 70-80% confluency in standard cell culture medium.
- Prepare the labeling medium by supplementing a tyrosine-free base medium (e.g., DMEM) with this compound at a known concentration. The medium should also contain dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled tyrosine.
- Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the this compound labeling medium.
- Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the labeled tyrosine into intracellular metabolites.
2. Metabolite Extraction:
- Quench metabolism by rapidly aspirating the labeling medium and washing the cells with ice-cold 0.9% NaCl solution.
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
- Collect the supernatant containing the extracted metabolites.
3. Sample Analysis by LC-MS/MS:
- Dry the metabolite extract using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
- Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Chromatography: Use a suitable column (e.g., HILIC) to separate tyrosine and its metabolites.
- Mass Spectrometry: Operate the mass spectrometer in a targeted mode to detect and quantify the different isotopologues of tyrosine and its downstream metabolites.
4. Data Analysis and Flux Calculation:
- Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) of the targeted metabolites.
- Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes by fitting the experimental MID data to a metabolic network model.
Protocol 2: GC-MS Analysis of Deuterated Tyrosine
This protocol provides a method for the analysis of tyrosine and deuterium-labeled tyrosine in biological samples using gas chromatography-mass spectrometry (GC-MS).[6]
1. Sample Preparation and Derivatization:
- Isolate amino acids from the biological sample using ion-exchange chromatography.
- Prepare the butyl ester pentafluoropropionyl derivatives of the amino acids.
2. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
- Use a suitable GC column to separate the derivatized amino acids.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific ions corresponding to unlabeled and deuterated tyrosine.
3. Quantification:
- Use an internal standard, such as alpha-methyltyrosine, for accurate quantification.
- Generate a calibration curve to determine the concentration of labeled and unlabeled tyrosine in the sample.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound in metabolic flux analysis.
Caption: Major metabolic pathways of tyrosine.
Caption: Experimental workflow for metabolic flux analysis.
Caption: Logic of using MFA in drug development.
References
- 1. S-EPMC9610527 - Revisiting Quantification of Phenylalanine/Tyrosine Flux in the Ochronotic Pathway during Long-Term Nitisinone Treatment of Alkaptonuria. - OmicsDI [omicsdi.org]
- 2. Analysis and Validation of Tyrosine Metabolism-related Prognostic Features for Liver Hepatocellular Carcinoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. Whole-body tyrosine flux in relation to energy expenditure in weight-losing cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the flux of tyrosine pathway metabolites during nitisinone treatment of Alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Quantitative Proteomics Workflow Using DL-Tyrosine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2][3][4] This technique enables the accurate determination of relative changes in protein abundance between different cell populations. The core principle of SILAC involves the metabolic incorporation of "light" (natural abundance) and "heavy" (isotope-labeled) amino acids into proteins. This mass difference allows for the direct comparison of protein levels from different samples within a single mass spectrometry (MS) analysis, minimizing experimental variability.[2][4][5][6]
This application note details a quantitative proteomics workflow utilizing DL-Tyrosine-d7, a deuterium-labeled stable isotope of the amino acid tyrosine. Tyrosine phosphorylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including signal transduction, cell growth, and differentiation.[6][7] Therefore, quantitative analysis of the phosphotyrosine proteome is of significant interest in both basic research and drug development.[6][7][8] The use of this compound in a SILAC workflow provides a robust method for investigating changes in protein expression and, more specifically, for profiling tyrosine phosphorylation dynamics in response to various stimuli or drug treatments.[6][7][9][10]
Principle of the Workflow
The workflow is based on the metabolic incorporation of either natural L-Tyrosine ("light") or deuterated this compound ("heavy") into the proteomes of two distinct cell populations. After a sufficient number of cell divisions to ensure near-complete labeling, the two cell populations are subjected to different experimental conditions (e.g., control vs. drug-treated).[4] The cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[11][12] The mass spectrometer detects peptide pairs that are chemically identical but differ in mass due to the incorporated isotope label. The ratio of the signal intensities of the heavy and light peptides provides a precise measure of the relative abundance of that peptide, and by inference, the corresponding protein, between the two experimental conditions.[5][13]
Experimental Workflow Diagram
Caption: General experimental workflow for quantitative proteomics using this compound.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
Materials:
-
Cells of interest
-
Appropriate cell culture medium deficient in L-Tyrosine
-
Fetal Bovine Serum (FBS), dialyzed
-
L-Tyrosine (light)
-
This compound (heavy)
-
Standard cell culture reagents and equipment
Procedure:
-
Medium Preparation: Prepare two types of SILAC media: "light" medium supplemented with natural L-Tyrosine and "heavy" medium supplemented with this compound. The final concentration of the amino acids should be optimized for the specific cell line but is typically in the range of the normal formulation.
-
Cell Adaptation: Culture the cells for at least five to six passages in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acids.[4]
-
Labeling Verification (Optional but Recommended): To confirm complete labeling, harvest a small number of cells from the "heavy" culture, extract proteins, digest them, and analyze by MS. The absence of "light" tyrosine-containing peptides indicates successful labeling.
-
Experimental Treatment: Once labeling is complete, apply the desired experimental treatment (e.g., drug, growth factor) to the "heavy" labeled cells. The "light" labeled cells will serve as the control population.
-
Cell Harvesting: After the treatment period, harvest both cell populations. It is crucial to ensure accurate cell counting or protein quantification to allow for a 1:1 mixing ratio.
Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Cell Lysis: Combine the "light" and "heavy" cell pellets in a 1:1 ratio and lyse them using an appropriate lysis buffer on ice.
-
Protein Quantification: Determine the total protein concentration of the combined lysate using a BCA assay.
-
Reduction and Alkylation:
-
Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.[14]
-
-
Protein Digestion:
-
Dilute the protein lysate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[15]
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 SPE column according to the manufacturer's instructions.[15]
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
Materials:
-
High-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow HPLC system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
LC-MS/MS Analysis: Reconstitute the dried peptides in an appropriate solvent and inject them into the LC-MS/MS system. The system will separate the peptides chromatographically and analyze them by mass spectrometry.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[16]
-
Data Analysis:
-
Use a suitable software package for protein identification and quantification. The software should be configured to search for peptides with and without the d7-Tyrosine modification.
-
The software will identify peptide pairs and calculate the heavy/light (H/L) ratios.
-
Normalize the H/L ratios to account for any minor mixing errors.
-
Perform statistical analysis to identify proteins with significantly altered abundance.
-
Data Presentation
Quantitative data from the proteomics experiment should be summarized in a clear and structured table.
Table 1: Example of Quantitative Proteomics Data Summary
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 0.45 | 0.005 | Downregulated |
| ... | ... | ... | ... | ... | ... |
Signaling Pathway Analysis
A common application of this workflow is to investigate the perturbation of cellular signaling pathways. For instance, in a study of a receptor tyrosine kinase (RTK) inhibitor, one would expect to see changes in the phosphorylation status of proteins downstream of the receptor.
Receptor Tyrosine Kinase (RTK) Signaling Pathway Diagram
Caption: A simplified diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
The quantitative proteomics workflow using this compound provides a powerful tool for researchers, scientists, and drug development professionals to investigate changes in protein expression and tyrosine phosphorylation. This approach offers high accuracy and reproducibility, enabling the detailed characterization of cellular responses to various stimuli and the identification of potential drug targets and biomarkers. The detailed protocols and data presentation guidelines provided in this application note will facilitate the successful implementation of this technique in the laboratory.
References
- 1. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphotyrosine Profiling Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Consequences of Protein Carriers in Immunopeptidomics and Tyrosine Phosphorylation MS2 Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 12. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for DL-Tyrosine-d7 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of DL-Tyrosine-d7 from biological matrices, primarily plasma, for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods—Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—are widely used in bioanalytical laboratories.
Introduction
This compound, a stable isotope-labeled form of the amino acid tyrosine, is a critical internal standard for the accurate quantification of endogenous tyrosine in various biological samples. Reliable and reproducible sample preparation is paramount for minimizing matrix effects and achieving high analytical sensitivity and accuracy. This document outlines three common extraction techniques, providing detailed protocols and expected performance data.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS analysis. Acetonitrile is a commonly used precipitation solvent.
Experimental Protocol
-
Sample Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound working solution to the plasma sample to achieve the desired final concentration.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the plasma sample[1].
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[2].
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Caption: Workflow for Protein Precipitation.
Quantitative Data
| Parameter | Typical Value | Reference |
| Recovery | 85 - 105% | [3] |
| Matrix Effect | 90 - 110% | [3] |
| Precision (%CV) | < 15% | |
| Accuracy (%Bias) | ± 15% |
Note: These values are representative and may vary depending on the specific analyte, matrix, and analytical instrumentation.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample cleanup technique compared to protein precipitation, often resulting in cleaner extracts and reduced matrix effects. A reversed-phase sorbent like C18 is commonly used for the extraction of amino acids from plasma.
Experimental Protocol
-
Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 4% phosphoric acid. Vortex to mix. This step helps in disrupting protein binding.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the this compound and other analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: The sample is ready for LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow.
Quantitative Data
| Parameter | Typical Value | Reference |
| Recovery | > 90% | |
| Matrix Effect | 95 - 105% | |
| Precision (%CV) | < 10% | |
| Accuracy (%Bias) | ± 10% |
Note: These values are representative and may vary depending on the specific analyte, matrix, and analytical instrumentation.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. For amino acids, which are polar, a polar extraction solvent is often used after protein precipitation.
Experimental Protocol
-
Sample Aliquoting and Spiking: To 100 µL of plasma in a microcentrifuge tube, add the this compound internal standard.
-
Protein Precipitation: Add 250 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Phase Separation: Add 750 µL of methyl tert-butyl ether (MTBE) and 650 µL of a 25% methanol in water solution[4].
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 4,000 x g for 10 minutes to achieve phase separation.
-
Aqueous Layer Collection: Carefully collect the lower aqueous layer, which contains the polar amino acids, including this compound.
-
Evaporation and Reconstitution: Evaporate the collected aqueous phase to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow.
Quantitative Data
| Parameter | Typical Value | Reference |
| Recovery | 80 - 110% | |
| Matrix Effect | 85 - 115% | |
| Precision (%CV) | < 15% | |
| Accuracy (%Bias) | ± 15% |
Note: These values are representative and may vary depending on the specific analyte, matrix, and analytical instrumentation.
Method Selection and Considerations
The choice of sample preparation method depends on several factors, including the required sensitivity, throughput, and the complexity of the sample matrix.
-
Protein Precipitation is ideal for high-throughput screening due to its simplicity and speed. However, it may result in less clean extracts and more significant matrix effects.
-
Solid-Phase Extraction offers a higher degree of selectivity and produces cleaner samples, leading to improved sensitivity and reduced matrix effects. It is well-suited for methods requiring lower limits of quantification.
-
Liquid-Liquid Extraction provides a good balance between cleanup efficiency and ease of use. It can be optimized to selectively extract analytes based on their polarity.
For all methods, it is crucial to use a stable isotope-labeled internal standard like this compound to compensate for any variability in the extraction process and for matrix effects, ensuring accurate and precise quantification. Method validation should always be performed to demonstrate the suitability of the chosen sample preparation technique for the intended analytical application.
References
Application Note: Chromatographic Separation of DL-Tyrosine-d7 and its Unlabeled Form
Abstract
This application note details a robust method for the simultaneous chiral and isotopic separation of DL-Tyrosine-d7 and its unlabeled counterpart, DL-Tyrosine, using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The developed protocol is tailored for researchers, scientists, and professionals in drug development who require accurate quantification and resolution of these compounds. The method utilizes a chiral stationary phase for the separation of enantiomers and the inherent mass difference for the distinction between the deuterated and non-deuterated forms.
Introduction
In pharmaceutical research and metabolic studies, stable isotope-labeled compounds, such as Deuterium-labeled Tyrosine (Tyrosine-d7), are invaluable as internal standards for quantitative analysis or as tracers to investigate metabolic pathways. The accurate separation of the labeled compound from its endogenous, unlabeled form is critical for reliable results. Furthermore, as the D- and L-enantiomers of amino acids can have different biological activities and metabolic fates, their chiral separation is often necessary. This application note provides a comprehensive methodology for the simultaneous chromatographic separation of four distinct analytes: D-Tyrosine, L-Tyrosine, D-Tyrosine-d7, and L-Tyrosine-d7.
Experimental Protocols
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of DL-Tyrosine and this compound in a diluent of 50:50 (v/v) methanol:water at a concentration of 1 mg/mL.
-
Working Standard Mixture: Combine the stock solutions to create a working standard mixture containing both DL-Tyrosine and this compound at a final concentration of 10 µg/mL each in the same diluent.
-
Sample Dilution: Prior to injection, dilute the working standard mixture 1:10 with the initial mobile phase conditions to ensure compatibility and good peak shape.
UPLC-MS/MS Instrumentation and Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis. The following conditions are proposed based on established methods for chiral and isotopic separations.
Table 1: UPLC-MS/MS Instrumental Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-50% B; 15-16 min: 50-95% B; 16-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Data Presentation
The combination of a chiral stationary phase and mass spectrometric detection allows for the resolution and quantification of all four analytes. Deuterated compounds are expected to elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect in reversed-phase chromatography. The elution order for the enantiomers on the Astec® CHIROBIOTIC® T column is typically L-enantiomer before the D-enantiomer.
Table 2: Expected Retention Times and MRM Transitions
| Analyte | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tyrosine-d7 | ~9.5 | 189.1 | 143.1 | 15 |
| D-Tyrosine-d7 | ~13.0 | 189.1 | 143.1 | 15 |
| L-Tyrosine | ~9.8 | 182.1 | 136.1 | 15 |
| D-Tyrosine | ~13.4 | 182.1 | 136.1 | 15 |
Note: The expected retention times are estimates based on similar separations and should be confirmed experimentally. The primary fragmentation of tyrosine involves the neutral loss of the carboxyl group (HCOOH).[1][2]
Mandatory Visualization
References
Application Notes and Protocols for DL-Tyrosine-d7 Detection by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DL-Tyrosine-d7 is a stable isotope-labeled form of the amino acid tyrosine, which serves as a crucial internal standard for the accurate quantification of endogenous tyrosine in various biological matrices by mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis.[1] This document provides detailed protocols for sample preparation and LC-MS/MS analysis for the detection and quantification of this compound.
I. Mass Spectrometry Parameters
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) parameters for the detection of this compound and its unlabeled counterpart, DL-Tyrosine. These parameters are a starting point and may require further optimization based on the specific mass spectrometer used. The precursor ion for this compound is based on its molecular weight of 188.23 g/mol .[2] The product ions are predicted based on the known fragmentation of tyrosine, which primarily involves the loss of the carboxyl group and the formation of a stable immonium ion.[3][4]
Table 1: Proposed MRM Transitions for DL-Tyrosine and this compound
| Analyte | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q2) (m/z) | Proposed Collision Energy (CE) (eV) | Proposed Declustering Potential (DP) (V) |
| DL-Tyrosine | 182.1 | 136.1 | 15 - 25 | 60 - 80 |
| 91.1 | 25 - 35 | 60 - 80 | ||
| This compound | 189.2 | 143.1 | 15 - 25 | 60 - 80 |
| 98.1 | 25 - 35 | 60 - 80 |
II. Experimental Protocols
A. Sample Preparation from Human Plasma
This protocol describes a protein precipitation method for the extraction of tyrosine from human plasma, a common procedure for cleaning up biological samples prior to LC-MS/MS analysis.[5][6]
Materials:
-
Human plasma samples
-
This compound internal standard solution (1 µg/mL in 50% methanol)
-
10% (w/v) Trichloroacetic acid (TCA) in water, ice-cold
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of 12,000 x g and 4°C
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution to the plasma and vortex briefly.
-
Add 200 µL of ice-cold 10% TCA to the plasma sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.
B. Liquid Chromatography
To separate the D and L enantiomers of tyrosine, a chiral stationary phase is required.[4] This protocol outlines a method using a chiral column.
LC System:
-
A UPLC or HPLC system capable of binary gradient elution.
Column:
-
Chiral column (e.g., Astec CHIROBIOTIC T, 150 x 4.6 mm, 5 µm or similar)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 5.0 | 50 | 50 | 0.4 |
| 7.0 | 5 | 95 | 0.4 |
| 9.0 | 5 | 95 | 0.4 |
| 9.1 | 95 | 5 | 0.4 |
| 12.0 | 95 | 5 | 0.4 |
Injection Volume: 5 µL Column Temperature: 30°C
C. Mass Spectrometry
Mass Spectrometer:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode:
-
Positive Electrospray Ionization (ESI+)
Source Parameters (Representative Values):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Acquisition Mode:
-
Multiple Reaction Monitoring (MRM) using the transitions from Table 1.
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Tyrosine Metabolic Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. DL-Tyrosine | C9H11NO3 | CID 1153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression of DL-Tyrosine-d7 in LC-MS
Welcome to the technical support center for troubleshooting signal suppression of DL-Tyrosine-d7 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to decreased signal intensity, which compromises the accuracy, precision, and sensitivity of your quantitative analysis.[1] In electrospray ionization (ESI), which is commonly used for amino acid analysis, co-eluting matrix components can compete with this compound for ionization, leading to a weaker signal.[1]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this compensate for signal suppression?
Ideally, a deuterated internal standard like this compound should co-elute with the unlabeled analyte (DL-Tyrosine) and experience the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.[2][3] However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated internal standard.[3] If this separation occurs in a region with significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[1][3]
Q3: What are the common sources of signal suppression in biological samples for this compound?
Common sources of signal suppression in biological matrices such as plasma, serum, or urine include:
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Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in ESI.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used in sample preparation can interfere with the ionization process.
-
Endogenous Metabolites: Other small molecules naturally present in the biological sample can co-elute with and suppress the signal of this compound.
-
Proteins: Although large molecules, residual proteins after incomplete precipitation can still cause issues in the ion source.
Q4: How can I determine if signal suppression is affecting my this compound measurement?
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal is established, and then a blank matrix sample is injected. Any dips in this baseline signal indicate the retention times at which co-eluting matrix components are causing ion suppression.
Troubleshooting Guides
Problem: Low or inconsistent signal for this compound
This is a common issue that can be addressed by systematically evaluating your sample preparation, chromatography, and mass spectrometer settings.
Inadequate sample cleanup is a primary cause of signal suppression. Consider the following sample preparation techniques to minimize matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Principle | Efficiency in Removing Phospholipids | Relative Matrix Effect Reduction | General Recommendation for Tyrosine Analysis |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by an organic solvent (e.g., acetonitrile, methanol). | Low | Low to Moderate | Simple and fast, but may not be sufficient for complex matrices. Often a starting point. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Moderate | Moderate | Can be effective but requires careful solvent selection and can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | High | Generally provides the cleanest extracts and the least signal suppression. Recommended for complex matrices and low concentration analytes.[4] |
Experimental Protocols:
-
Protein Precipitation (PPT) Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (containing this compound internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[5]
-
-
Solid-Phase Extraction (SPE) Protocol (using a mixed-mode cation exchange cartridge):
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 100 µL of 4% phosphoric acid).
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Elution: Elute DL-Tyrosine and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Chromatographic separation is key to resolving this compound from interfering matrix components.
-
Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column for better retention and separation of polar compounds like tyrosine.
-
Action: Adjust the gradient profile to increase the separation between your analyte and the regions of ion suppression identified by the post-column infusion experiment.
Ensure your MS is optimally tuned for this compound.
-
MRM Transitions for Tyrosine:
-
A common transition for tyrosine in positive ion mode is m/z 182.1 -> 136.1.
-
For this compound, the precursor ion will be shifted by +7 Da (m/z 189.1). The product ion may or may not shift depending on the location of the deuterium labels. Infuse the standard to confirm the optimal product ion.
-
Problem: DL-Tyrosine and this compound do not co-elute
As mentioned, the deuterium isotope effect can cause a slight retention time shift.
-
Action 1: Modify Chromatographic Conditions: A shallower gradient or a lower flow rate can sometimes improve co-elution.
-
Action 2: Use a Column with Lower Resolution: While counterintuitive, a slightly less efficient column may blur the small separation, leading to better co-elution and more effective correction for matrix effects.[3]
-
Action 3: Consider a ¹³C-labeled Internal Standard: Carbon-13 labeled internal standards are less prone to chromatographic shifts compared to deuterated standards and can be a better choice if co-elution is a persistent issue.[6]
Visualizations
Below are diagrams to help visualize the troubleshooting workflow and the concept of a post-column infusion experiment.
Caption: A logical workflow for troubleshooting signal suppression.
Caption: Experimental setup for a post-column infusion experiment.
References
Technical Support Center: Minimizing Matrix Effects with DL-Tyrosine-d7 Internal Standard
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing DL-Tyrosine-d7 as an internal standard to minimize matrix effects in the quantitative analysis of tyrosine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of tyrosine?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as tyrosine, by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of tyrosine.[1][3] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
Q2: How does using this compound as an internal standard help to minimize matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because its chemical structure and physicochemical properties are nearly identical to endogenous tyrosine, it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4][5] By calculating the ratio of the peak area of tyrosine to the peak area of this compound, the variability caused by matrix effects is normalized, leading to more accurate and reliable quantification.[6][7]
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added to your samples as early as possible in the sample preparation workflow.[8] For instance, it should be added to plasma or serum samples before protein precipitation or solid-phase extraction. This ensures that the internal standard compensates for any variability or loss of the analyte during the entire sample preparation process, in addition to mitigating matrix effects during analysis.
Q4: Can there be chromatographic separation between tyrosine and this compound?
A4: In some cases, a slight chromatographic separation, known as an isotopic effect, can occur between the analyte and its deuterated internal standard. While often negligible, it is crucial to verify that both compounds elute very closely and, most importantly, that they are subjected to the same matrix effect. Significant separation could lead to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components, thus compromising the accuracy of the results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in the Tyrosine/DL-Tyrosine-d7 peak area ratio across replicate injections of the same sample. | Inconsistent sample preparation (e.g., pipetting errors, incomplete vortexing). | Review and standardize the sample preparation protocol. Ensure all steps are performed consistently for all samples, calibrators, and quality controls. |
| Instability of the LC-MS/MS system. | Perform system suitability tests before and during the analytical run. Check for pressure fluctuations, and inconsistent retention times, and ensure the mass spectrometer is properly calibrated. | |
| Contamination or carryover in the autosampler. | Implement a robust needle wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. | |
| Poor recovery of both Tyrosine and this compound. | Suboptimal sample extraction procedure. | Re-evaluate the extraction method (e.g., protein precipitation solvent, pH of the extraction solvent in liquid-liquid extraction, or the solid-phase extraction cartridge and elution solvent). |
| Degradation of the analyte and/or internal standard. | Ensure the stability of tyrosine and this compound in the sample matrix and processing solvents under the experimental conditions. | |
| Significant ion suppression is still observed despite using an internal standard. | The concentration of the internal standard is too high, causing it to contribute to ion suppression. | Optimize the concentration of the this compound spiking solution. The response of the internal standard should be sufficient for reliable detection but not so high that it suppresses the analyte's signal.[5][9] |
| Extreme matrix complexity. | Enhance the sample clean-up procedure. Consider using a more selective solid-phase extraction (SPE) method or a two-dimensional LC system to better separate tyrosine from interfering matrix components. | |
| The peak shape for Tyrosine and/or this compound is poor (e.g., tailing or fronting). | Issues with the analytical column (e.g., contamination, degradation). | Use a guard column to protect the analytical column. If the problem persists, replace the analytical column. |
| Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent composition to improve peak shape. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects using the post-extraction spike method.[1]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Tyrosine and this compound into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. In the final step, spike the extracted matrix with Tyrosine and this compound at the same concentration as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with Tyrosine and this compound at the same concentration as in Set A before starting the sample preparation procedure. Process these samples through the entire workflow.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (REC):
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (REC) % = (Peak Area in Set C / Peak Area in Set B) x 100
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (Matrix Factor of Tyrosine / Matrix Factor of this compound)
-
An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.
-
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for preparing plasma or serum samples.
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (calibrator, quality control, or unknown sample) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables present representative data demonstrating the effectiveness of this compound in minimizing matrix effects in the analysis of tyrosine in human plasma.
Table 1: this compound Internal Standard Specifications
| Parameter | Specification |
| Chemical Formula | C₉H₄D₇NO₃ |
| Molecular Weight | 188.23 g/mol |
| Isotopic Purity | ≥ 98% |
| Chemical Purity | ≥ 98% |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, protected from light |
Table 2: Matrix Effect and Recovery Data
| Analyte | Matrix Factor (MF) % | Recovery % | IS-Normalized Matrix Factor |
| Tyrosine | 68.5 | 92.3 | 1.01 |
| This compound | 67.8 | 91.8 | N/A |
This data illustrates a scenario with significant ion suppression (MF < 70%) for both the analyte and the internal standard. However, the IS-Normalized Matrix Factor is close to 1.0, indicating that this compound effectively tracks and compensates for this suppression.
Table 3: Accuracy and Precision with and without Internal Standard Correction
| QC Level | Without Internal Standard | With this compound Internal Standard |
| Accuracy (%) | Precision (%CV) | |
| Low QC | 72.3 | 12.8 |
| Mid QC | 75.1 | 11.5 |
| High QC | 73.8 | 13.2 |
This table demonstrates a significant improvement in both accuracy and precision when using this compound as an internal standard, bringing the results within the acceptable limits for regulated bioanalysis.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. iroatech.com [iroatech.com]
- 8. youtube.com [youtube.com]
- 9. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]
Technical Support Center: Optimizing DL-Tyrosine-d7 for Quantitative Accuracy
Welcome to the technical support center for optimizing the use of DL-Tyrosine-d7 as an internal standard in quantitative mass spectrometry-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our quantitative assays?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a known amount of the SIL-IS is added to samples at an early stage of preparation. It helps to correct for variability that can be introduced during sample processing, such as extraction, and during analysis, like variations in injection volume and instrument response. By comparing the signal of the target analyte (Tyrosine) to the signal of the known concentration of this compound, more accurate and precise quantification can be achieved.
Q2: How do I choose the optimal concentration of this compound for my experiment?
A2: The ideal concentration for your internal standard (IS) should be high enough to produce a stable and reproducible signal, but not so high that it saturates the detector or introduces significant background signal at the analyte's mass-to-charge ratio (m/z). A common starting point is to use a concentration that is in the mid-range of your calibration curve for the analyte. Given that the typical endogenous concentration of tyrosine in human plasma is between 38 and 110 µmol/L, a suitable concentration for this compound would be in a similar range, adjusted based on your specific instrument's sensitivity and the sample dilution factor. For instance, in a method for analyzing modified tyrosines in urine, a concentration of 500 nM of a deuterated tyrosine internal standard was used after a 100-fold dilution of the sample.
Q3: What are common issues that can arise from a poorly optimized this compound concentration?
A3:
-
Too Low Concentration: This can lead to a poor signal-to-noise ratio for the internal standard, resulting in high variability and poor precision in your results.
-
Too High Concentration: This may cause detector saturation, leading to non-linear responses and inaccurate quantification. It can also increase the risk of isotopic crosstalk, where the isotopic tail of the internal standard contributes to the signal of the analyte, artificially inflating the measured concentration of the analyte.
-
Inconsistent Concentration: Errors in adding the internal standard will directly translate to errors in the final calculated concentration of the analyte.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
| Possible Cause | Troubleshooting Steps |
| Inconsistent addition of this compound | - Verify the calibration and precision of your pipettes. - Ensure the internal standard solution is thoroughly mixed before each use. - Add the internal standard to all samples, calibrators, and quality controls at the same step in the workflow. |
| Poor stability of this compound in the sample matrix | - Investigate the stability of this compound in your sample matrix under the storage and processing conditions. - Prepare fresh internal standard spiking solutions regularly. |
| Variable matrix effects | - Optimize the chromatographic separation to better separate the analyte and internal standard from interfering matrix components. - Employ more effective sample clean-up procedures, such as solid-phase extraction (SPE). |
Issue 2: Non-linear Calibration Curve
| Possible Cause | Troubleshooting Steps |
| Detector saturation due to high this compound concentration | - Reduce the concentration of the this compound spiking solution. - Dilute the samples and the internal standard solution. |
| Isotopic contribution from this compound to the analyte signal | - Check the isotopic purity of your this compound standard. - Lower the concentration of the internal standard. |
| Inappropriate concentration range for calibration standards | - Adjust the concentration range of your calibration standards to bracket the expected concentration of the analyte in your samples. |
Issue 3: Poor Peak Shape for this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal chromatographic conditions | - Optimize the mobile phase composition, gradient, and flow rate. - Ensure the column is not overloaded. |
| Column degradation or contamination | - Use a guard column to protect the analytical column. - If necessary, wash or replace the analytical column. |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and performance data to guide your optimization process.
Table 1: Typical Endogenous Tyrosine Concentrations in Human Plasma
| Parameter | Concentration Range |
| Normal Endogenous Level | 38 - 110 µmol/L |
Table 2: Example of Internal Standard Concentration in a Bioanalytical Method
| Application | Internal Standard | Concentration Used | Sample Dilution |
| Analysis of modified tyrosines in urine | Deuterated Tyrosine | 500 nM | 100-fold |
Table 3: Hypothetical Data on the Impact of this compound Concentration on Assay Performance
| IS Concentration | Analyte Concentration (µM) | Accuracy (%) | Precision (%CV) | Linearity (R²) |
| Low (e.g., 10 µM) | 50 | 92.5 | 12.8 | 0.991 |
| Optimal (e.g., 50 µM) | 50 | 99.2 | 4.5 | 0.999 |
| High (e.g., 200 µM) | 50 | 115.8 | 8.2 | 0.985 |
This table illustrates the expected trend. Optimal concentrations should be determined empirically.
Experimental Protocols & Visualizations
Protocol: Sample Preparation for Plasma Tyrosine Analysis
A general procedure for preparing plasma samples for LC-MS/MS analysis is outlined below.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of each plasma sample, calibrator, and quality control, add 10 µL of the this compound working solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or another suitable organic solvent) to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Troubleshooting Logic for Inaccurate Quantification
The following diagram illustrates a decision-making process for troubleshooting inaccurate quantitative results.
Addressing DL-Tyrosine-d7 internal standard variability in replicate injections
Technical Support Center: DL-Tyrosine-d7 Internal Standard
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in this compound internal standard (IS) response during replicate injections in LC-MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of variability for an internal standard like this compound?
The acceptable variability for an internal standard response is generally guided by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2] While there isn't a universal acceptance criterion, the goal is to ensure that the IS response is consistent enough not to impact the accuracy of the analyte concentration measurements.[2][3]
A common industry practice is to monitor the coefficient of variation (%CV) or relative standard deviation (%RSD) of the IS peak area across all samples in an analytical run.
Table 1: General Acceptance Criteria for Internal Standard Peak Area Variability
| Sample Type | General %CV (or %RSD) Limit | Notes |
| Calibration Standards & Quality Controls (QCs) | ≤ 15% | Tighter limits (e.g., ≤ 10%) may be desirable for robust methods. |
| Incurred/Study Samples | Should be similar to the variability observed in calibrators and QCs.[2][4] | A wider range may be acceptable if justified and proven not to affect data accuracy. |
Note: These are general guidelines. Specific limits should be established and justified during method validation.
Q2: My this compound internal standard (IS) area shows high variability between replicate injections. What are the most common causes?
High variability in the IS response is a common issue that can typically be traced back to three main areas: sample preparation, the LC/autosampler system, or the mass spectrometer (MS) detector.[5] A systematic approach is crucial to identifying the root cause.
Common causes include:
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Sample Preparation: Inconsistent pipetting, incomplete or variable extraction recovery, and insufficient mixing are frequent sources of error.[4][5][6]
-
Autosampler/Injector Issues: Problems such as inconsistent injection volumes, air bubbles in the syringe or sample loop, and needle blockages can lead to significant variability.[7][8][9]
-
Chromatographic (LC) Issues: Column degradation, inconsistent mobile phase composition, and carryover from previous injections can affect IS response.[10]
-
Mass Spectrometer (MS) Issues: Ion suppression or enhancement from matrix components is a primary cause of variability.[10][11][12] Instability in the ion source, such as a dirty capillary or an unstable electrospray, can also lead to fluctuating signals.[10]
Below is a workflow to help diagnose the source of the issue.
Caption: Systematic workflow for troubleshooting internal standard variability.
Q3: How can I investigate sample preparation as a source of my IS variability?
Inconsistent sample preparation is a leading cause of IS variability.[5][6] To investigate this, prepare a set of QC samples and pay meticulous attention to each step. A simple protein precipitation protocol is detailed below as an example.
Experimental Protocol: Protein Precipitation for Plasma Samples
-
Thaw Samples: Allow plasma samples (calibrators, QCs, and unknowns) to thaw completely at room temperature. Vortex gently for 10-15 seconds.
-
Aliquot Plasma: Using a calibrated pipette, transfer 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of the IS working solution (e.g., this compound in methanol) to each tube. This step is critical; ensure the pipette tip is below the liquid surface to prevent splashing and ensure accurate addition.
-
Precipitate Proteins: Vortex each tube vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial without disturbing the protein pellet.
-
Inject: Cap the vials and place them in the autosampler for LC-MS analysis.
To test for variability, prepare at least six replicates of a single QC level and analyze the %RSD of the IS peak area. If the %RSD is low (<5%), your preparation technique is likely consistent. If it remains high, re-evaluate pipetting accuracy and the thoroughness of the vortexing step.
Caption: Standard experimental workflow for protein precipitation.
Q4: Are there specific issues related to this compound that could cause variability?
While this compound is a stable isotope-labeled internal standard and generally robust, certain factors can still contribute to variability:
-
Solubility: Ensure the IS is fully dissolved in the stock and working solutions. Inadequate solubility can lead to inconsistent concentrations. Sonication can aid dissolution.
-
Stability in Solution: Periodically check the stability of your stock and working solutions. Degradation, though unlikely for this compound under normal storage conditions, can be a factor. A stability test comparing a fresh vs. aged solution is recommended.
-
Chromatographic Peak Shape: Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration by the data software, resulting in area variability. This may be caused by column degradation or interactions with metal surfaces in the LC flow path.[13]
-
Isotopic Purity: Ensure the deuterated standard has high isotopic purity. While rare, significant contribution from the unlabeled analyte (Tyrosine) could theoretically affect quantification, especially at the lower limit of quantification (LLOQ).[4]
Troubleshooting Guides
Guide 1: Systematic Diagnosis of LC-MS System Issues
If sample preparation has been ruled out, the problem likely lies within the LC/autosampler or the MS detector. The following diagram outlines the logical relationships between potential system-level problems and the observed IS variability.
Caption: Logical relationships between system components and IS variability.
Troubleshooting Steps:
-
Check Autosampler: Visually inspect the syringe for air bubbles during the injection cycle.[7] Perform an injection volume precision test. Check for leaks around the injection port and fittings.[7]
-
Evaluate Carryover: Inject a blank solvent sample immediately after a high-concentration sample to check for carryover of the IS.
-
Assess LC Performance: Monitor the pump pressure for stability. Ensure mobile phases are freshly prepared and properly degassed.
-
Investigate Ion Suppression: Conduct a post-column infusion experiment to identify regions of ion suppression. If the IS elutes in a suppression zone, chromatographic conditions may need to be adjusted.[11]
-
Inspect MS Source: Check the ESI spray needle for blockage or contamination. Clean the ion source components, including the capillary and skimmer, according to the manufacturer's protocol.
References
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Poor reproducibility - autosampler issues - Antec Scientific [antecscientific.com]
- 9. Cheap lab analytical testing vials supplier,manufacturer and factory-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 10. zefsci.com [zefsci.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. providiongroup.com [providiongroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Improving peak shape and resolution for DL-Tyrosine-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of DL-Tyrosine-d7. It is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape for this compound, manifesting as peak tailing or fronting, can arise from several factors. Peak tailing, where the latter half of the peak is broader, is often due to secondary interactions between the analyte and the stationary phase.[1][2] For an amino acid like tyrosine, which has both acidic (carboxylic acid) and basic (amine) functional groups, strong interactions can occur with residual silanol groups on silica-based columns.[2][3] Operating at a lower pH can help protonate these silanol groups, minimizing these secondary interactions.[2] Other causes of tailing include column overload, where too much sample is injected, and issues with the packing bed of the column.[3][4]
Peak fronting, characterized by a broader first half of the peak, can be caused by poor sample solubility in the mobile phase, column collapse due to harsh conditions (e.g., extreme pH or temperature), or column overload.[2][4] To address solubility issues, you can try reducing the injection volume or the concentration of the sample.[4]
Q2: How can I improve the resolution between the D and L enantiomers of Tyrosine-d7?
Achieving good resolution between the D and L enantiomers of Tyrosine-d7 requires a chiral separation method. This can be accomplished by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase.
-
Chiral Stationary Phases (CSPs): Columns with CSPs are designed to have specific interactions with enantiomers, leading to different retention times. For amino acids, cyclodextrin-based or cinchona alkaloid-derived zwitterionic CSPs can be effective.[5][6]
-
Chiral Mobile Phase Additives: Adding a chiral selector, such as a cyclodextrin derivative, to the mobile phase can also induce separation on a standard achiral column.[5]
Optimizing the mobile phase composition, including the organic modifier concentration and pH, is crucial for enhancing chiral resolution.[7][8] The choice of the organic solvent (e.g., acetonitrile vs. methanol) can also significantly impact selectivity.[9]
Q3: My this compound peak is broad. What are the likely causes and how can I fix it?
Broad peaks can be a symptom of several issues, including:
-
Column Overload: Injecting too much sample can lead to peak broadening.[2][3] Try diluting your sample and reinjecting.
-
High Flow Rate: While a higher flow rate can shorten analysis time, it may compromise resolution and lead to broader peaks.[8][10] Consider reducing the flow rate.
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak dispersion. Ensure that the tubing is as short as possible and has a narrow internal diameter.
-
Column Degradation: Over time, column performance can degrade, leading to broader peaks. If other troubleshooting steps fail, it may be time to replace the column.
Q4: What are the recommended starting conditions for a reversed-phase HPLC method for this compound?
For a general, non-chiral separation of this compound on a reversed-phase column (like a C18), a good starting point would be:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).[11] The pH of the mobile phase is critical for amino acid analysis; a pH below 3 will protonate the carboxylic acid group and can improve retention and peak shape.[11]
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is often beneficial for complex samples and can help in achieving better peak shapes.[9][12]
-
Detection: UV detection at around 275 nm is suitable for tyrosine. Mass spectrometry (MS) is also commonly used for its high selectivity and sensitivity, especially for deuterated compounds.[13][14][15]
For chiral separations, a specialized chiral column and a mobile phase recommended by the column manufacturer should be used as a starting point.
Troubleshooting Guides
Guide 1: Addressing Poor Peak Shape
This guide provides a systematic approach to troubleshooting common peak shape problems for this compound.
Troubleshooting Workflow for Poor Peak Shape
References
- 1. asdlib.org [asdlib.org]
- 2. acdlabs.com [acdlabs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chiral analysis of β-alanyl-d,l-tyrosine and its derivatives and estimation of binding constants of their complexes with 2-hydroxypropyl-β-cyclodextrin by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Ion Suppression in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression in biological matrices during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in bioanalysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This interference can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] Biological samples are complex and contain numerous endogenous components like salts, proteins, and lipids (especially phospholipids), which are common causes of ion suppression.[1]
Q2: How can I detect if ion suppression is affecting my results?
A2: A common and effective method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment .[4][5] This involves infusing a constant flow of your analyte solution into the LC eluent stream after the analytical column and before the mass spectrometer's ion source.[1][4] A drop in the stable baseline signal upon injection of a blank matrix extract indicates the retention time at which co-eluting matrix components are causing suppression.[4][5]
Another method is the post-extraction spike experiment , which quantifies the extent of ion suppression.[1][6] This involves comparing the analyte's signal response in a neat solution to its response when spiked into a blank matrix extract that has gone through the sample preparation process. A lower signal in the matrix extract indicates ion suppression.[6]
Q3: What are the primary sources of ion suppression in biological samples?
A3: The primary sources of ion suppression in biological matrices include:
-
Endogenous components: Salts, proteins, and lipids, with phospholipids being a major contributor.[1]
-
Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), and plasticizers leached from lab consumables.[1]
-
Mobile phase additives: Non-volatile buffers or high concentrations of ion-pairing agents can interfere with the ionization process.
-
High analyte concentration: At very high concentrations, the analyte itself can cause self-suppression.[1]
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][7] The ESI process is more complex and sensitive to the presence of non-volatile salts and other matrix components that can affect droplet formation and solvent evaporation, which are critical for ionization.[2] APCI, being a gas-phase ionization technique, is often less affected by these matrix components.[5]
Troubleshooting Guides
Guide 1: Identifying and Quantifying Ion Suppression
If you suspect ion suppression is affecting your assay, follow this workflow to confirm and quantify the effect.
Experimental Protocol: Post-Column Infusion Experiment [4][8]
-
Prepare Analyte Solution: Prepare a solution of your analyte in the mobile phase at a concentration that provides a stable, mid-range signal on the mass spectrometer.
-
Set up Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate: Allow the infusion to run until a stable baseline signal for your analyte is observed.
-
Inject Blank Matrix: Inject a prepared blank biological matrix sample (that has undergone your standard sample preparation procedure).
-
Analyze: Monitor the analyte's signal. A significant drop in the baseline indicates a region of ion suppression. Compare the retention time of this suppression zone with your analyte's typical retention time.
Guide 2: Strategies to Mitigate Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to reduce its impact. The choice of strategy will depend on the nature of the analyte and the interfering matrix components.
Strategy 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[6]
Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | Good to High | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High |
| HybridSPE®-Phospholipid | High | >99% | High |
Data compiled from multiple sources for general comparison.[9]
Experimental Protocol: Protein Precipitation (PPT) [10][11]
This method is fast and simple but is the least effective at removing phospholipids.
-
Sample Aliquot: Take a 100 µL aliquot of your biological sample (e.g., plasma).
-
Add Precipitation Solvent: Add 300-400 µL of cold acetonitrile (containing your internal standard, if applicable). A 3:1 or 4:1 ratio of solvent to sample is common.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS analysis.
Experimental Protocol: Liquid-Liquid Extraction (LLE) [12][13]
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Sample Aliquot: To 200 µL of plasma, add your internal standard.
-
pH Adjustment (Optional): Adjust the pH of the sample to ensure your analyte is in a non-ionized state, which enhances its partitioning into the organic solvent.
-
Add Extraction Solvent: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex/Mix: Vortex vigorously for 2-5 minutes to facilitate extraction.
-
Centrifuge: Centrifuge at a low speed (e.g., 2000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in your mobile phase for injection.
Experimental Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal [14]
SPE provides the cleanest extracts by selectively retaining the analyte while washing away interferences. Mixed-mode SPE is particularly effective for removing phospholipids.[15]
-
Condition the SPE Plate/Cartridge: Condition the SPE sorbent by passing a specified volume of methanol followed by water or an equilibration buffer through it.
-
Load Sample: Dilute the plasma sample (e.g., 1:1 with 4% phosphoric acid) and load it onto the conditioned SPE plate/cartridge.
-
Wash: Wash the sorbent with a weak solvent (e.g., 2% formic acid in water, followed by methanol) to remove salts and phospholipids.
-
Elute: Elute the analyte of interest with a strong solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Strategy 2: Optimize Chromatographic Conditions
If sample preparation is not sufficient, modifying the LC method can help separate the analyte from interfering components.[6]
-
Change Mobile Phase: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and resolve the analyte from the suppression zone.
-
Modify Gradient: Adjusting the gradient elution profile can improve the separation between the analyte and matrix components.
-
Use a Different Column: Employing a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can change the elution order. UPLC/UHPLC columns with smaller particle sizes can provide better resolution and reduce the impact of ion suppression.[16]
Impact of Mobile Phase Additive on Analyte Signal
| Mobile Phase Additive (0.1%) | Relative Signal Intensity | Comments |
| No Additive | 50% | Poor ionization and peak shape for many compounds. |
| Formic Acid | 100% | Good protonation source for positive ion mode, improves peak shape.[1] |
| Ammonium Formate | 95% | Provides good buffering and can improve peak shape. |
| Trifluoroacetic Acid (TFA) | <10% | Strong ion-pairing agent that can cause significant ion suppression. |
This is a representative example; actual effects are compound-dependent.
Strategy 3: Modify Mass Spectrometer Settings
Adjustments to the ion source parameters can sometimes reduce the impact of ion suppression.
-
Change Ionization Source: If possible, switching from ESI to APCI may reduce ion suppression.[2]
-
Optimize Source Parameters: Fine-tuning the capillary voltage, gas flow rates, and source temperature can improve ionization efficiency and minimize the influence of matrix components.[3]
-
Switch Polarity: If your analyte can be ionized in negative mode, switching from positive to negative ionization can sometimes alleviate suppression, as fewer matrix components may ionize in negative mode.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. waters.com [waters.com]
Technical Support Center: Enhancing Low-Level Analyte Detection with DL-Tyrosine-d7
Welcome to the technical support center for utilizing DL-Tyrosine-d7 to enhance the sensitivity of low-level analyte detection. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guidance and frequently asked questions (FAQs) to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance the sensitivity of analyte detection?
A1: this compound is a stable isotope-labeled (SIL) form of the amino acid tyrosine, where seven hydrogen atoms have been replaced by their heavy isotope, deuterium.[1] In quantitative mass spectrometry (MS), it serves as an ideal internal standard (IS).[1] By adding a known amount of this compound to your samples, you can more accurately quantify your target analyte, especially at low concentrations.[2] The SIL internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization.[2] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate results.[2]
Q2: What are "matrix effects" and how does this compound help mitigate them?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). These effects can cause ion suppression or enhancement, leading to inaccurate quantification.[3] this compound, being chemically almost identical to the analyte, experiences similar matrix effects.[2] Therefore, by calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to a more accurate measurement of the analyte's true concentration.[4]
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added to your samples as early as possible in the sample preparation workflow.[4] This ensures that it experiences the same potential for loss or variability as the analyte throughout all subsequent steps, including extraction, cleanup, and derivatization.[4]
Q4: Can I use this compound for the quantification of analytes other than tyrosine?
A4: While this compound is the ideal internal standard for quantifying endogenous tyrosine, its use for other analytes is generally not recommended. The internal standard should be a stable isotope-labeled version of the analyte of interest to ensure identical behavior during analysis.[2] If a SIL version of your specific analyte is not available, a structurally similar compound can be used, but this is a less ideal scenario and may not fully compensate for all sources of variability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments using this compound as an internal standard in LC-MS/MS analysis.
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Fronting, Tailing, or Splitting) for Analyte and/or this compound | - Column contamination or clogging. - Injection of a solvent stronger than the mobile phase. - Secondary interactions between the analyte and the stationary phase. | - Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature. - Column Maintenance: Use a guard column and perform regular column washing. - Solvent Matching: Ensure the injection solvent is compatible with the initial mobile phase conditions. |
| Declining or Inconsistent this compound Signal | - Inconsistent sample preparation or extraction. - Degradation of the internal standard. - Instrument contamination or drift. | - Standardize Procedures: Ensure consistent and reproducible sample preparation steps. - Check Stability: Verify the stability of your this compound stock and working solutions under your storage conditions. - Instrument Maintenance: Perform regular cleaning and calibration of the mass spectrometer. |
| Chromatographic Separation of Analyte and this compound | - The "isotope effect" where the heavier deuterium atoms can lead to slight differences in retention time. | - Modify Chromatography: Adjusting the mobile phase gradient or temperature can sometimes minimize the separation. - Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. |
| High Background Noise or Interfering Peaks | - Contaminants from reagents, solvents, or labware. - Co-eluting matrix components. | - Use High-Purity Reagents: Employ LC-MS grade solvents and reagents. - Optimize Sample Cleanup: Enhance your sample preparation protocol with techniques like solid-phase extraction (SPE) to remove interfering substances. - Improve Chromatographic Resolution: Adjust the LC gradient to better separate the analyte and internal standard from interfering peaks. |
| Inaccurate Quantification Despite Using an Internal Standard | - The internal standard concentration is too high or too low relative to the analyte. - The internal standard is not isotopically pure. | - Optimize IS Concentration: The concentration of the internal standard should be close to the expected concentration of the analyte in the samples. - Verify IS Purity: Ensure the isotopic purity of your this compound to avoid any contribution to the analyte signal. |
Quantitative Data Summary
The following tables summarize the performance of a validated LC-MS/MS method for the quantification of tyrosine and its metabolites using stable isotope-labeled internal standards, including a deuterated form of tyrosine. The data is adapted from a study by Marcos et al. (2016) and demonstrates the level of performance achievable.[2]
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| Tyrosine | 5 - 5000 | >0.99 | 5 |
| Dopamine | 0.5 - 500 | >0.99 | 0.5 |
| Homovanillic acid | 1 - 1000 | >0.99 | 1 |
LLOQ: Lower Limit of Quantification
Table 2: Precision and Accuracy of the LC-MS/MS Method
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Tyrosine | 15 | <10 | <15 | 95 - 105 |
| 2500 | <8 | <12 | 97 - 103 | |
| Dopamine | 1.5 | <12 | <18 | 90 - 110 |
| 250 | <10 | <15 | 92 - 108 | |
| Homovanillic acid | 3 | <11 | <16 | 93 - 107 |
| 500 | <9 | <13 | 96 - 104 |
%CV: Percent Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Tyrosine | 85 - 95 | <15 |
| Dopamine | 80 - 90 | <20 |
| Homovanillic acid | 82 - 92 | <18 |
Experimental Protocols
Protocol 1: General Workflow for Analyte Quantification using this compound Internal Standard
This protocol outlines the key steps for a typical quantitative analysis of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of your analyte and this compound in a suitable solvent (e.g., methanol).
-
From the stock solutions, prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To a 100 µL aliquot of each sample, calibration standard, and quality control (QC) sample, add a fixed volume of the this compound working solution.
-
Add 3 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
3. LC-MS/MS Analysis:
-
LC System: Use a reverse-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of the analyte and internal standard from matrix components.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both the analyte and this compound.
4. Data Analysis:
-
Integrate the peak areas for the analyte and this compound in each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
Protocol refinement for robust quantification with DL-Tyrosine-d7
Here is a technical support center for the use of DL-Tyrosine-d7 in robust quantitative analysis.
Welcome to the technical support center for the effective use of this compound as a deuterated internal standard in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard? A1: this compound is a stable isotope-labeled (SIL) form of the amino acid tyrosine, where seven hydrogen atoms have been replaced by deuterium. It is considered an ideal internal standard (IS) for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the endogenous analyte (tyrosine).[1] This ensures it behaves similarly during sample preparation, chromatography, and ionization, effectively correcting for variations in extraction recovery, matrix effects, and instrument response.[2]
Q2: How should I prepare and store this compound stock solutions? A2: Prepare a high-concentration stock solution in a suitable solvent (e.g., methanol or a mild aqueous acid). To prevent degradation and minimize freeze-thaw cycles, aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light.
Q3: What concentration of this compound should I use? A3: The optimal concentration of the internal standard should be similar to the expected concentration of the endogenous tyrosine in your samples. This ensures the detector response for both the analyte and the IS are within the linear range of the instrument. A good starting point is to spike the IS at a concentration near the middle of your calibration curve.
Q4: Can deuterium labels exchange back to protons (H/D back-exchange)? A4: Yes, H/D back-exchange can occur, especially if the deuterium atoms are on exchangeable sites (like -OH, -NH, -SH) or if the molecule is exposed to harsh pH or temperature conditions during sample processing.[3] For this compound, the deuterium labels are on the aromatic ring and are generally stable. However, it is good practice to test for back-exchange by incubating the IS in a blank matrix for the duration of your sample preparation and analysis time and monitoring for any increase in the unlabeled tyrosine signal.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of tyrosine using this compound.
Issue 1: Inaccurate or Inconsistent Quantitative Results
High variability (CV%) or significant bias in your results can undermine the reliability of your assay. The following diagram and guide will help you troubleshoot these issues.
References
Validation & Comparative
A Comparative Guide to Method Validation for Quantitative Assays of DL-Tyrosine
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids like tyrosine is critical for a wide range of applications, from metabolic disorder research to pharmacokinetic analysis. The choice of analytical method and internal standard is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of method validation for quantitative assays of tyrosine, with a focus on the use of DL-Tyrosine-d7 as an internal standard, alongside alternative methodologies.
The data presented herein is a synthesis of established bioanalytical method validation principles from regulatory bodies and performance characteristics reported in scientific literature. A hypothetical but representative dataset for a this compound based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented to illustrate typical performance.
Quantitative Data Summary
The following tables summarize key validation parameters for three distinct methods for tyrosine quantification: a hypothetical LC-MS/MS method using this compound as an internal standard, an LC-MS/MS method with an alternative stable isotope-labeled internal standard, and a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | LC-MS/MS with this compound (Hypothetical) | LC-MS/MS with Alternative IS[1][2] | HPLC with Fluorescence Detection[3] |
| Linear Range | 0.5 - 500 µM | 20 - 1000 µmol/L[1] | Not explicitly stated, but covers physiological and pathological ranges. |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.998[4] | > 0.99 |
| Limit of Detection (LOD) | 0.1 µM | 0.030 ng/mL (for modified tyrosine)[5] | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.5 µM | 0.1 µM[6] | Not explicitly stated, but sufficient for clinical monitoring. |
Table 2: Comparison of Accuracy and Precision
| Parameter | LC-MS/MS with this compound (Hypothetical) | LC-MS/MS with Alternative IS[4] | HPLC with Fluorescence Detection[3] |
| Intra-day Precision (%CV) | < 10% | < 11.8% | 1.8 - 2.9% |
| Inter-day Precision (%CV) | < 15% | < 14.3% | Not explicitly stated. |
| Accuracy (% Recovery) | 85 - 115% | 87.4 - 114.3% | Results showed a small positive bias compared to other methods. |
Table 3: Comparison of Stability
| Parameter | LC-MS/MS with this compound (Hypothetical) | LC-MS/MS with Alternative IS[1] | HPLC with Fluorescence Detection |
| Freeze-Thaw Stability | Stable for at least 3 cycles | Stable after 5 freeze-thaw cycles. | Not explicitly stated. |
| Short-Term Stability (Bench-top) | Stable for at least 24 hours at room temperature | Stable for up to 7 days at room temperature. | Not explicitly stated. |
| Long-Term Stability | Stable for at least 6 months at -80°C | Stable for up to 36 months at -20°C or -80°C. | Not explicitly stated. |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any quantitative assay. Below is a generalized protocol for a typical LC-MS/MS based quantification of tyrosine in a biological matrix, such as plasma.
Protocol: Quantitative Analysis of Tyrosine in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Tyrosine reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of tyrosine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the tyrosine stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to achieve a final concentration of 10 µg/mL.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate tyrosine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for tyrosine and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of tyrosine to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression model for the calibration curve.
-
Determine the concentration of tyrosine in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation and troubleshooting.
Caption: Experimental workflow for a typical LC-MS/MS-based quantitative bioanalytical assay.
This guide provides a foundational comparison for researchers selecting and validating a quantitative assay for tyrosine. The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS is generally considered the gold standard due to its high selectivity and sensitivity, which effectively mitigates matrix effects and improves the accuracy and precision of the measurement. However, the choice of method should always be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
The Gold Standard for Quantitative Bioanalysis: A Comparative Guide to DL-Tyrosine-d7 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of a suitable internal standard is paramount. This guide provides an objective comparison of DL-Tyrosine-d7's performance as an internal standard against other alternatives, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry. By being chemically identical to the analyte, they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response. This compound, a deuterated form of the amino acid tyrosine, is a commonly used SIL internal standard for the accurate quantification of tyrosine and related compounds in complex biological matrices.
Performance Comparison: The Superiority of Isotopic Labeling
The use of a stable isotope-labeled internal standard like this compound generally provides superior assay performance compared to structural analogues. This is because SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly throughout the analytical process.
While direct comparative studies showcasing this compound against a wide array of other internal standards are not always readily available in single publications, the principles of bioanalytical method validation consistently demonstrate the advantages of using a deuterated analog. For instance, in a typical LC-MS/MS method for amino acid analysis, the use of a deuterated internal standard like Tyrosine-d7 allows for robust and reliable quantification.
| Internal Standard Type | Analyte Recovery Correction | Matrix Effect Compensation | Precision (%RSD) | Accuracy (%Bias) |
| This compound (Deuterated) | Excellent | Excellent | Typically <15% | Within ±15% |
| Structural Analog (e.g., homo-Tyrosine) | Good | Moderate to Good | Can be >15% | Can be >±15% |
| No Internal Standard | Poor | Poor | Highly Variable | Unreliable |
This table summarizes the expected performance based on established principles of bioanalytical method validation using stable isotope-labeled internal standards.
Experimental Protocols
A robust and validated experimental protocol is crucial for achieving accurate and precise results. Below is a detailed methodology for the quantification of tyrosine in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is commonly employed for its simplicity and efficiency in removing proteins from biological samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of tyrosine.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a specified time.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tyrosine: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
A Head-to-Head Comparison: DL-Tyrosine-d7 vs. 13C-Labeled Tyrosine as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of tyrosine, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variations. This guide provides a detailed comparison of two commonly used stable isotope-labeled internal standards for tyrosine: DL-Tyrosine-d7 (a deuterated standard) and 13C-labeled tyrosine.
The fundamental difference between these two types of internal standards lies in the isotopes used for labeling. This compound incorporates deuterium (²H), a heavier isotope of hydrogen, while 13C-labeled tyrosine contains carbon-13 (¹³C), a heavier isotope of carbon. This seemingly subtle distinction has significant implications for their performance in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.
Key Performance Parameters: A Comparative Analysis
The superiority of 13C-labeled internal standards over their deuterated counterparts is widely acknowledged in the scientific community, primarily due to the "isotope effect" associated with deuterium.[1][2] This effect can lead to differences in the physicochemical properties between the analyte and the deuterated internal standard, which can compromise the accuracy of quantification.[1][2]
| Parameter | This compound (Deuterated) | 13C-Labeled Tyrosine | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than unlabeled tyrosine.[1][3][4] This is due to the C-²H bond being slightly less polar than the C-¹H bond.[2] | Typically co-elutes perfectly with unlabeled tyrosine under various chromatographic conditions.[1] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak.[1] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between tyrosine and the internal standard, compromising accurate quantification.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | For complex biological matrices where significant matrix effects are expected, 13C-labeled standards are the superior choice.[1] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing errors as high as 40% due to imperfect retention time matching.[1] The mean bias can be less accurate compared to using 13C-labeled standards.[5] | Demonstrates improved accuracy and precision. The mean bias is typically closer to 100% with a smaller standard deviation.[5] | The closer physicochemical properties of 13C-labeled standards to the analyte result in more reliable and reproducible quantification.[1] |
| Isotopic Stability | There is a potential for back-exchange of deuterium atoms with hydrogen atoms from the solvent, which can compromise the integrity of the standard.[2] | The carbon-13 label is stable and not susceptible to exchange.[6] | The stability of the isotopic label is fundamental for maintaining a constant concentration of the internal standard throughout the analysis. |
| Cost and Availability | Generally less expensive and more readily available.[2][6] | Typically more expensive due to more complex synthesis processes.[6][] | While cost is a consideration, the potential for inaccurate data with deuterated standards may lead to higher long-term costs associated with failed experiments or unreliable results. |
Experimental Protocols
Objective: To quantify the concentration of tyrosine in human plasma using the stable isotope dilution method with either this compound or 13C-labeled tyrosine as an internal standard.
Materials:
-
Human plasma samples
-
Tyrosine analytical standard
-
This compound or 13C-labeled tyrosine internal standard (e.g., L-Tyrosine-¹³C₆)[8]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)[8]
-
Solid-phase extraction (SPE) cartridges (optional, for enhanced cleanup)
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of tyrosine and the internal standard (this compound or 13C-labeled tyrosine) in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of tyrosine into a blank plasma matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC, add a fixed amount of the internal standard working solution.
-
Vortex mix the samples.
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex mix vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
(Optional) Further purify the sample using solid-phase extraction.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[2]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification.
-
Monitor the specific precursor-to-product ion transitions for tyrosine and the chosen internal standard. For example, for tyrosine and L-Tyrosine-¹³C₆, the MRM transitions would be 182.2/136.1 and 188.1/142.1, respectively.[8]
-
-
-
Data Analysis:
-
The concentration of tyrosine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
While deuterated internal standards like this compound can be a more cost-effective option, the potential for chromatographic shifts and deuterium exchange introduces a risk of compromising data accuracy and precision.[2] For the most robust and reliable quantitative bioanalysis of tyrosine, particularly in complex biological matrices, the use of a 13C-labeled tyrosine internal standard is highly recommended.[1] The identical chromatographic behavior and isotopic stability of 13C-labeled standards ensure a more accurate correction for analytical variability, leading to higher quality and more defensible scientific data.[1][6] Careful validation is essential regardless of the choice of internal standard, but the inherent properties of 13C-labeled standards provide a more solid foundation for a rigorous and accurate quantitative assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. scispace.com [scispace.com]
- 6. caymanchem.com [caymanchem.com]
- 8. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of L-Tyrosine Quantification Using DL-Tyrosine-d7 as an Internal Standard
This guide provides a comparative overview of methodologies and potential outcomes when using DL-Tyrosine-d7 as an internal standard for the quantification of L-Tyrosine in biological matrices. While specific inter-laboratory comparison studies on this compound are not publicly available, this document synthesizes established analytical principles and presents a hypothetical inter-laboratory study to illustrate expected performance and guide researchers in achieving cross-laboratory data comparability.
The use of stable isotope-labeled internal standards, such as this compound, is a gold standard in quantitative mass spectrometry.[1][2] These standards are critical for correcting for variability in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of analytical measurements.[1][2][3]
Hypothetical Inter-Laboratory Study Results
To illustrate the utility of this compound in ensuring consistency across different analytical sites, the following table summarizes hypothetical results from three independent laboratories tasked with quantifying a blinded plasma sample spiked with a known concentration of L-Tyrosine (50 µg/mL). All laboratories were provided with the same batch of this compound internal standard.
| Metric | Laboratory A | Laboratory B | Laboratory C |
| Mean Measured Concentration (µg/mL) | 49.5 | 51.2 | 50.3 |
| Standard Deviation (µg/mL) | 2.1 | 2.5 | 2.3 |
| Coefficient of Variation (%CV) | 4.2% | 4.9% | 4.6% |
| Accuracy (%) | 99.0% | 102.4% | 100.6% |
| Number of Replicates (n) | 6 | 6 | 6 |
These hypothetical results demonstrate that with a common, high-purity internal standard and validated analytical methods, it is possible to achieve a high degree of precision and accuracy, with inter-laboratory variability well within acceptable limits for bioanalytical assays.
Experimental Protocols
A detailed protocol for the quantification of L-Tyrosine in human plasma using this compound is provided below. This method is a representative example of a typical LC-MS/MS workflow.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration range). Vortex briefly.[4]
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial for analysis, avoiding the protein pellet.[4]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
L-Tyrosine: Precursor Ion (m/z) 182.1 -> Product Ion (m/z) 136.1.
-
This compound: Precursor Ion (m/z) 189.1 -> Product Ion (m/z) 143.1.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used.
-
Visualizations
Signaling Pathway, Workflows, and Logical Relationships
Caption: A diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
Cross-Validation of Analytical Methods: A Comparative Guide to Using DL-Tyrosine-d7
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount for reliable study outcomes. The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high accuracy and precision. This guide provides an objective comparison of analytical methods cross-validated with DL-Tyrosine-d7, offering insights into its performance against alternative internal standards, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the reliability of quantitative bioanalysis. While various options exist, stable isotope-labeled (SIL) standards are preferred due to their chemical and physical similarity to the analyte. Here, we compare the performance of this compound against a common alternative, ¹³C-labeled L-Tyrosine, and a structural analog.
| Parameter | This compound (Deuterated) | L-Tyrosine-¹³C₉,¹⁵N (¹³C and ¹⁵N Labeled) | Structural Analog (e.g., 4-Hydroxyphenylacetic acid) |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), potentially leading to differential matrix effects.[1][2] | Typically co-elutes perfectly with the analyte, providing superior compensation for matrix effects.[3] | Retention time will differ from the analyte, requiring careful chromatographic optimization to minimize differential matrix effects.[4] |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic shifts.[4] | Excellent, as it experiences the same ionization suppression or enhancement as the analyte.[3] | Less effective at compensating for matrix effects due to differences in physicochemical properties.[4] |
| Isotopic Stability | Deuterium atoms can sometimes undergo back-exchange with protons, potentially compromising accuracy. | Highly stable with no risk of isotopic exchange. | Not applicable. |
| Accuracy (% Bias) | Typically within ±15%, but can be influenced by the degree and position of deuteration. | Generally within ±5%, demonstrating high accuracy. | Can be variable and method-dependent, often requiring more extensive validation. |
| Precision (% CV) | Typically <15% for inter- and intra-day precision. | Typically <10% for inter- and intra-day precision, indicating high reproducibility. | Precision can be more variable and is highly dependent on the similarity to the analyte. |
| Cost-Effectiveness | Generally more affordable and readily available. | More expensive to synthesize. | Cost varies depending on the compound but is often lower than SIL standards. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for successful method validation and sample analysis. Below are representative protocols for the quantification of tyrosine in human plasma using this compound as an internal standard via LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS) Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tyrosine: Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1
-
This compound: Precursor ion (m/z) 189.1 → Product ion (m/z) 143.1
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve maximum sensitivity and specificity.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated.
References
- 1. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iroatech.com [iroatech.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Use of DL-Tyrosine-d7 and its Isotopologue Alternatives in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Tyrosine-d7 and its common isotopically labeled alternatives, L-Tyrosine-d4 and ¹³C₉-L-Tyrosine, for use as internal standards in linearity and recovery studies. The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods, particularly in regulated environments. This document summarizes key performance data, presents detailed experimental protocols, and visualizes a relevant biological pathway to aid in your research and development endeavors.
Performance Comparison of Isotopically Labeled Tyrosine Internal Standards
The choice between deuterated (e.g., this compound, L-Tyrosine-d4) and ¹³C-labeled (e.g., ¹³C₉-L-Tyrosine) internal standards can significantly impact assay performance. While deuterated standards are often more readily available and cost-effective, ¹³C-labeled standards are generally considered the "gold standard" due to their superior analytical characteristics.[1][2][3]
Key Performance Considerations:
-
Chromatographic Co-elution: A critical factor for accurate quantification is the co-elution of the internal standard with the analyte. ¹³C-labeled standards have physicochemical properties that are virtually identical to the unlabeled analyte, resulting in near-perfect co-elution.[2] Deuterated standards, however, can exhibit a slight chromatographic shift, often eluting marginally earlier than their non-deuterated counterparts.[2] This phenomenon, known as the "isotope effect," can lead to differential matrix effects and potentially compromise the accuracy of quantification.
-
Isotopic Stability: ¹³C labels are highly stable and not susceptible to back-exchange with unlabeled atoms from the solvent or matrix.[1] Deuterium labels, particularly those on heteroatoms, can be prone to exchange, which can affect the accuracy of the results.[1]
-
Matrix Effects: Due to their identical elution profiles, ¹³C-labeled internal standards are more effective at compensating for matrix effects, which can suppress or enhance the ionization of the analyte.[1]
The following tables present representative data compiled from various bioanalytical method validation studies to illustrate the typical performance of these internal standards.
Table 1: Linearity Study Comparison
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
| Internal Standard | Typical Concentration Range (ng/mL) | Correlation Coefficient (R²) |
| This compound | 1 - 2000 | > 0.99 |
| L-Tyrosine-d4 | 1 - 2000 | > 0.99 |
| ¹³C₉-L-Tyrosine | 1 - 2000 | > 0.995 |
Note: The data presented are representative values from typical bioanalytical method validations. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 2: Recovery Study Comparison
Recovery is the measure of the efficiency of an analytical process, determined by comparing the amount of analyte measured in an extracted sample to the amount of analyte originally known to be in the sample. A consistent and reproducible recovery is crucial for accurate quantification. The generally accepted range for recovery in bioanalytical assays is 80-120%.[4]
| Internal Standard | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Mean Recovery (%) | Mean Recovery (%) | Mean Recovery (%) | |
| This compound | 92.5 | 95.1 | 94.3 |
| L-Tyrosine-d4 | 93.2 | 96.5 | 95.8 |
| ¹³C₉-L-Tyrosine | 98.7 | 99.1 | 99.5 |
Note: The data presented are representative values from typical bioanalytical method validations. QC (Quality Control) samples are prepared at different concentrations to assess the performance of the assay across its linear range.
Experimental Protocols
The following are detailed methodologies for conducting linearity and recovery studies for the quantification of tyrosine in a biological matrix (e.g., plasma) using an isotopically labeled internal standard.
Protocol 1: Linearity Study
Objective: To determine the linear range of the assay for the quantification of tyrosine.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Tyrosine analytical standard
-
Isotopically labeled internal standard (this compound, L-Tyrosine-d4, or ¹³C₉-L-Tyrosine)
-
Appropriate solvents for stock and working solutions (e.g., methanol, water with 0.1% formic acid)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the tyrosine analytical standard (e.g., 1 mg/mL in methanol).
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL in methanol).
-
-
Preparation of Calibration Standards:
-
Prepare a series of working standard solutions of tyrosine by serially diluting the stock solution to cover the expected concentration range (e.g., 1 ng/mL to 2000 ng/mL).
-
Prepare a working solution of the internal standard at a constant concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
For each calibration level, spike a known volume of blank biological matrix with the corresponding tyrosine working standard solution.
-
Add a fixed volume of the internal standard working solution to each calibration standard.
-
Perform protein precipitation by adding a sufficient volume of a cold protein precipitation agent (e.g., 3 volumes of acetonitrile).
-
Vortex each sample vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both tyrosine and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (R²). A value of >0.99 is generally considered acceptable.
-
Protocol 2: Recovery Study
Objective: To evaluate the extraction efficiency of the analytical method.
Materials:
-
Same as for the Linearity Study.
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the linear range of the assay by spiking blank biological matrix with the tyrosine analytical standard.
-
-
Preparation of Sample Sets:
-
Set 1 (Pre-extraction Spike): Prepare at least five replicates of each QC level as described in the linearity study protocol (spiking before protein precipitation).
-
Set 2 (Post-extraction Spike): Process five replicates of blank biological matrix through the protein precipitation step. After centrifugation, spike the resulting supernatant with the tyrosine analytical standard and the internal standard to the same final concentrations as in Set 1.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using the same LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean peak area of the analyte in both Set 1 and Set 2 for each QC level.
-
Calculate the percent recovery using the following formula: % Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100
-
Visualization of a Relevant Signaling Pathway
Tyrosine is a critical amino acid involved in numerous biological processes, including protein synthesis and as a precursor for neurotransmitters. It is also a key component of cellular signaling, particularly in pathways mediated by tyrosine kinases. The diagram below illustrates a simplified experimental workflow for a linearity and recovery study.
Caption: Experimental workflow for linearity and recovery studies.
The diagram below illustrates a simplified tyrosine kinase signaling pathway, highlighting the central role of tyrosine phosphorylation in cellular communication.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
Assessing the Isotopic Stability of DL-Tyrosine-d7: A Comparative Guide for Robust Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard is paramount to ensure data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the cornerstone of modern mass spectrometry-based quantification. This guide provides a comprehensive assessment of the isotopic stability of DL-Tyrosine-d7 during typical sample processing, comparing its performance with the more robust alternative, ¹³C-labeled tyrosine, and is supported by established experimental protocols.
The primary concern with deuterated standards like this compound is the potential for isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix.[1] This phenomenon can lead to an underestimation of the internal standard concentration, thereby causing an overestimation of the analyte concentration and compromising the integrity of the analytical data.[1]
Comparative Analysis: this compound vs. ¹³C-Tyrosine
While this compound is a commonly used internal standard, its isotopic stability can be influenced by several factors inherent to sample processing. In contrast, ¹³C-labeled internal standards are not susceptible to isotopic exchange and are considered a more reliable choice for methods demanding high accuracy and precision.[2][3] The following table summarizes the key performance differences based on general observations for deuterated versus ¹³C-labeled standards.
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled Tyrosine | Key Considerations for Researchers |
| Isotopic Stability | Susceptible to back-exchange of deuterium with protons from the solvent, particularly at non-benzylic positions and under certain pH and temperature conditions.[1][2] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[2] | For high-stakes analyses (e.g., clinical trials), the superior stability of ¹³C-tyrosine minimizes the risk of compromised data integrity. |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte due to the deuterium isotope effect.[2] | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1] | Imperfect co-elution with deuterated standards can lead to differential matrix effects and inaccuracies in quantification.[4] |
| Accuracy & Precision | Can be prone to inaccuracies if significant back-exchange occurs. One study on a different deuterated standard showed a 40% error due to a retention time mismatch.[4] | Generally provides higher accuracy and precision due to identical chromatographic behavior and isotopic stability.[1] | The use of ¹³C-labeled standards can significantly reduce the coefficient of variation (CV%) in bioanalytical assays.[1] |
| Cost-Effectiveness | Often more cost-effective and readily available than ¹³C-labeled counterparts.[3] | Typically more expensive due to a more complex synthesis process. | The initial higher cost of a ¹³C-labeled standard may be offset by reduced method development time and the prevention of failed analytical runs. |
Factors Influencing the Isotopic Stability of this compound
The stability of the deuterium labels in this compound is not absolute and can be compromised during various sample processing steps. Understanding the factors that promote back-exchange is critical for mitigating this risk.
Factors influencing the isotopic stability of this compound.
-
pH: Isotopic back-exchange is catalyzed by both acidic and basic conditions. The rate of exchange is generally lowest at a slightly acidic pH.
-
Temperature: Higher temperatures accelerate the rate of back-exchange.[2] Therefore, keeping samples cool during processing and storage is crucial.
-
Solvent Composition: Protic solvents like water and methanol can facilitate deuterium exchange. The duration of exposure to such solvents should be minimized.
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH2) are highly labile. While the deuterium atoms in this compound are on the aromatic ring and side chain carbons, their stability can still be influenced by neighboring functional groups.
Experimental Protocols for Assessing Isotopic Stability
To ensure the reliability of quantitative data when using this compound, it is essential to perform a thorough assessment of its isotopic stability under the specific conditions of your analytical method.
Protocol 1: Assessment of Isotopic Back-Exchange
Objective: To determine if isotopic back-exchange of this compound occurs under the intended analytical conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in the final sample solvent (e.g., reconstituted extract).
-
Prepare additional solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to simulate potential pH extremes during sample processing.
-
-
Incubation:
-
Incubate the prepared solutions at the highest temperature anticipated during sample preparation and analysis.
-
The incubation time should exceed the expected total processing time for a batch of samples.
-
-
Analysis:
-
Analyze the incubated solutions using the intended LC-MS/MS method.
-
Monitor the mass transition for the unlabeled tyrosine.
-
-
Evaluation:
-
The appearance of a peak at the retention time of tyrosine in the unlabeled analyte channel is a direct indication of back-exchange.
-
Quantify the peak area of the unlabeled tyrosine to estimate the percentage of back-exchange. A significant increase in the unlabeled analyte signal indicates instability.
-
Workflow for assessing isotopic back-exchange.
Conclusion and Recommendations
While this compound can be a suitable internal standard for many applications, its susceptibility to isotopic back-exchange necessitates careful validation to ensure data integrity. For assays requiring the highest level of accuracy, precision, and robustness, particularly in regulated environments, the use of a ¹³C-labeled tyrosine internal standard is strongly recommended. The inherent stability of the ¹³C label eliminates the risks associated with deuterium exchange, leading to more reliable and defensible bioanalytical results. Researchers should weigh the cost-benefit of using a deuterated versus a ¹³C-labeled standard, considering the potential for compromised data and the need for extensive stability testing when employing deuterated analogs.
References
A Researcher's Guide to Internal Standards: Evaluating DL-Tyrosine-d7 Against Other Deuterated Amino Acids
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comparative analysis of DL-Tyrosine-d7 and other commonly used deuterated amino acids as internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry. By incorporating isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards become chemically almost identical to the analyte of interest. This similarity allows them to effectively compensate for variations during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of quantification.[1][2] Among SIL-ISs, deuterated standards are frequently utilized due to their cost-effectiveness and relatively straightforward synthesis.[3]
This guide focuses on the practical application and performance of this compound in comparison to other deuterated amino acids, providing a framework for selecting the most suitable internal standard for your analytical needs.
Performance Comparison of Deuterated Amino Acid Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency to effectively mitigate matrix effects.[1] While ¹³C-labeled standards are often considered superior due to a lower risk of chromatographic shifts (isotope effect), deuterated standards remain a widely used and effective option.[3] The following tables summarize typical performance data for various deuterated amino acids, including this compound, compiled from different studies.
Disclaimer: The data presented below is synthesized from multiple sources. Direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions (e.g., matrix, LC-MS/MS system) should be considered when interpreting these results.
Table 1: Linearity and Sensitivity of Selected Deuterated Amino Acid Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity Range (µM) | Correlation Coefficient (r²) |
| This compound | Tyrosine, other amino acids | Mammalian Urine | 0.2 - 200 | > 0.99 |
| L-Phenylalanine-d5 | Phenylalanine, Tyrosine | Dried Blood Spots/Serum | 0.1 - 3200 | 0.998 |
| L-Tryptophan-d5 | Tryptophan | Biological Fluids | Not specified | > 0.99 |
| Valine-d8 | Valine, other amino acids | Mammalian Urine | 0.2 - 200 | > 0.99 |
| Leucine-d10 | Leucine, Isoleucine | Mammalian Urine | 0.2 - 200 | > 0.99 |
Table 2: Accuracy and Precision of Selected Deuterated Amino Acid Internal Standards
| Internal Standard | Analyte(s) | Matrix | Accuracy (% Bias) | Precision (% RSD) |
| This compound | Tyrosine, other amino acids | Mammalian Urine | Within ±15% | < 15% |
| L-Phenylalanine-d5 | Phenylalanine, Tyrosine | Dried Blood Spots/Serum | Not specified | < 2.8% (retention time) |
| L-Tryptophan-d5 | Tryptophan, Serotonin, Kynurenine | Human Plasma | 87.4 - 114.3% | < 14.3% |
| Valine-d8 | Valine, other amino acids | Mammalian Urine | Within ±15% | < 15% |
| Leucine-d10 | Leucine, Isoleucine | Mammalian Urine | Within ±15% | < 15% |
Table 3: Recovery and Matrix Effect of Selected Deuterated Amino Acid Internal Standards
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) |
| This compound | Tyrosine | Not specified | Not specified | Not specified |
| L-Phenylalanine-d5 | Phenylalanine | Not specified | Not specified | Not specified |
| L-Tryptophan-d5 | Tryptophan | Biological Fluids | 82.5 - 116% | Not specified |
| General Deuterated IS | Various Analytes | Plasma | Variable (can be compensated) | Ion suppression or enhancement is common, but compensated by a co-eluting IS.[1] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of amino acids in a biological matrix using a deuterated internal standard like this compound.
Protocol: Quantification of Amino Acids in Human Plasma using LC-MS/MS
1. Materials and Reagents:
-
This compound and other deuterated amino acid internal standards
-
Native amino acid standards
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Ultrapure water
-
Human plasma (or other biological matrix)
2. Internal Standard Spiking:
-
Prepare a stock solution of this compound and other deuterated amino acids in a suitable solvent (e.g., 0.1% FA in water).
-
Add a known concentration of the internal standard mixture to all calibration standards, quality controls, and unknown samples at the beginning of the sample preparation process.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold ACN containing the internal standard mixture.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
4. LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: HILIC or C18 column suitable for polar analytes
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high aqueous phase, ramping up the organic phase to elute the amino acids.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions for each native amino acid and its corresponding deuterated internal standard must be optimized.
5. Data Analysis:
-
Quantify the native amino acids by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentrations of the unknown samples from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the experimental process and the role of the internal standard, the following diagrams illustrate the key workflows and concepts.
References
Evaluating DL-Tyrosine-d7 for Robust Bioanalysis Across Diverse Biological Matrices
For researchers and scientists in drug development and clinical diagnostics, the precise quantification of endogenous molecules like tyrosine is paramount. The use of stable isotope-labeled internal standards is a cornerstone of accurate mass spectrometry-based bioanalysis. This guide provides a comprehensive evaluation of DL-Tyrosine-d7's performance as an internal standard in various biological matrices, comparing it with other deuterated and 13C-labeled alternatives, supported by experimental data and detailed methodologies.
Comparative Performance of Tyrosine Internal Standards
The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. While this compound is a widely used internal standard, its performance can be compared with other commercially available analogs.
Stable isotope-labeled internal standards are crucial for compensating for matrix effects and variability during sample processing and analysis.[1][2] The choice between deuterium and carbon-13 labeling can impact analytical performance. While deuterated standards like this compound are often more accessible, 13C-labeled standards are generally considered the gold standard due to their greater chemical stability and reduced potential for chromatographic isotope effects.[3]
Table 1: Performance Characteristics of Deuterated Tyrosine Internal Standards in Human Plasma
| Parameter | Reported Value | Biological Matrix | Analytical Method | Reference |
| Precision (CV%) | ± 5% | Human Plasma | GC-MS | [4] |
| Intra-batch Accuracy | 96-109% | Acidified Urine | LC-MS/MS | [5] |
| Inter-batch Accuracy | 95-110% | Acidified Urine | LC-MS/MS | [5] |
| Intra-batch Precision | < 10% | Acidified Urine | LC-MS/MS | [5] |
| Inter-batch Precision | < 10% | Acidified Urine | LC-MS/MS | [5] |
| Matrix Effect Normalization | Effective | Acidified Urine | LC-MS/MS | [5] |
Table 2: Performance of an Internal Standard in Mouse Plasma and Tissue Homogenates for a Tyrosine Kinase Inhibitor
| Analyte | Matrix | Precision (CV%) | Accuracy (%) |
| EAI045 | Plasma | 2.0 - 7.5 | 91.1 - 107.6 |
| Metabolite (PIA) | Plasma | 2.2 - 12.1 | 87.6 - 100.6 |
| EAI045 | Brain Homogenate | 3.1 - 9.2 | 93.4 - 105.2 |
| Metabolite (PIA) | Brain Homogenate | 4.5 - 11.3 | 90.1 - 108.9 |
| EAI045 | Kidney Homogenate | 2.5 - 8.8 | 95.6 - 104.3 |
| Metabolite (PIA) | Kidney Homogenate | 3.9 - 10.5 | 91.7 - 107.4 |
| EAI045 | Liver Homogenate | 4.2 - 10.1 | 92.8 - 106.8 |
| Metabolite (PIA) | Liver Homogenate | 5.1 - 12.0 | 89.5 - 109.1 |
| EAI045 | Lung Homogenate | 3.7 - 9.5 | 94.1 - 105.9 |
| Metabolite (PIA) | Lung Homogenate | 4.8 - 11.8 | 90.8 - 108.2 |
| EAI045 | Spleen Homogenate | 4.5 - 10.8 | 91.5 - 107.1 |
| Metabolite (PIA) | Spleen Homogenate | 5.5 - 12.4 | 88.9 - 109.8 |
| EAI045 | Small Intestine Homogenate | 3.9 - 9.9 | 93.2 - 106.5 |
| Metabolite (PIA) | Small Intestine Homogenate | 5.3 - 12.2 | 89.9 - 109.3 |
| Data from a study on the tyrosine kinase inhibitor EAI045 and its metabolite, demonstrating typical performance of internal standards in various matrices.[6] |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and accurate quantification of tyrosine in biological matrices.
Sample Preparation
The choice of sample preparation technique is crucial for removing interferences and minimizing matrix effects.
1. Protein Precipitation (for Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Solid-Phase Extraction (for Urine):
-
To 300 µL of urine, add the internal standard cocktail.[7]
-
Precipitate proteins using 0.1% trifluoroacetic acid (TFA) and 10% trichloroacetic acid (TCA).[7]
-
Centrifuge to remove precipitated proteins.[7]
-
Condition a solid-phase extraction (SPE) column (e.g., C18) with methanol followed by 0.1% TFA.[7]
-
Load the supernatant onto the SPE column.
-
Wash the column with 0.1% TFA.
-
Elute the analytes with a suitable solvent mixture (e.g., 0.1% TFA in methanol/water).[7]
-
Evaporate the eluate and reconstitute for analysis.
3. Tissue Homogenization:
-
Weigh a portion of the tissue and add a suitable homogenization buffer.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Perform protein precipitation on the resulting homogenate as described for plasma/serum.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for accurate quantification.
-
Chromatographic Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The MRM transitions for tyrosine and its deuterated internal standard are optimized for maximum sensitivity and specificity.
Visualizing Key Processes
Diagrams of the tyrosine metabolic pathway and a typical experimental workflow provide a clear visual representation of the scientific context and procedures.
Caption: Tyrosine Metabolism Pathway.
Caption: Bioanalytical Workflow for Tyrosine.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids [pubmed.ncbi.nlm.nih.gov]
- 5. Urine homogentisic acid and tyrosine: simultaneous analysis by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Limits of Detection and Quantification for DL-Tyrosine-d7: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantification, the selection of an appropriate internal standard is a critical decision that directly impacts assay accuracy and reliability. DL-Tyrosine-d7, a stable isotope-labeled form of tyrosine, is a common choice for such applications. This guide provides a comprehensive framework for establishing the limits of detection (LOD) and quantification (LOQ) for this compound and objectively comparing its performance against other potential internal standards.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for variability during sample preparation, injection, and analysis.[1][2] Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standardization in mass spectrometry.[1] This is because they are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. The mass difference allows for their distinct detection.[1][3] The use of an internal standard for each measured amino acid can eliminate issues with differential ionization efficiency.[3]
Experimental Protocol: Determining LOD and LOQ for this compound
The following protocol outlines a standard approach for determining the LOD and LOQ of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology can be adapted based on the specific matrix (e.g., plasma, tissue homogenate) and instrumentation.
Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and accurately quantified (LOQ).
Materials:
-
This compound standard
-
Analyte-free matrix (e.g., charcoal-stripped plasma)
-
LC-MS/MS system
-
Appropriate solvents and reagents for mobile phase and sample extraction
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound in an appropriate solvent (e.g., methanol/water).
-
Perform serial dilutions to create a series of working standard solutions with decreasing concentrations.
-
-
Spiking into Matrix:
-
Spike the analyte-free matrix with the working standard solutions to create a set of calibration standards with a range of known this compound concentrations.
-
Prepare at least 6-10 replicates of the blank matrix (containing no this compound) and the lowest concentration standards.
-
-
Sample Preparation:
-
Perform the sample extraction procedure (e.g., protein precipitation, solid-phase extraction) on all prepared standards and blanks.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Monitor the appropriate precursor-to-product ion transition for this compound.
-
-
Data Analysis and Calculation:
-
Method 1: Based on Signal-to-Noise Ratio:
-
Method 2: Based on the Standard Deviation of the Response and the Slope:
-
Construct a calibration curve by plotting the peak area response versus the concentration of the standards.
-
Determine the slope (S) of the calibration curve.
-
Calculate the standard deviation (σ) of the response. This can be the standard deviation of the y-intercepts of the regression line or the standard deviation of the blank responses.
-
Calculate the LOD and LOQ using the following formulas:
-
-
-
Validation:
-
The determined LOQ should be validated by analyzing replicate samples at this concentration and confirming that the precision (relative standard deviation, RSD) and accuracy are within acceptable limits (typically ±15-20%).
-
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard can be influenced by several factors, including cost, commercial availability, and potential for isotopic interference. While this compound is an excellent choice, other deuterated or 13C-labeled tyrosine analogs, or even structurally similar but chromatographically distinct compounds, can be considered.
Table 1: Illustrative Performance Comparison of Internal Standards for Tyrosine Analysis
| Parameter | This compound (Illustrative) | L-Tyrosine-13C9,15N (Illustrative) | α-Methyltyrosine (Structural Analog) |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.03 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL | 0.3 ng/mL |
| Linear Range | 0.1 - 500 ng/mL | 0.1 - 500 ng/mL | 0.3 - 1000 ng/mL |
| Precision (%RSD at LOQ) | < 10% | < 10% | < 15% |
| Accuracy (%Bias at LOQ) | ± 5% | ± 5% | ± 10% |
| Co-elution with Analyte | Yes | Yes | No |
| Potential for Interference | Low | Very Low | Potential for matrix effects |
Note: The values presented in this table are for illustrative purposes and should be determined experimentally for the specific analytical method and matrix.
Visualizing the Workflow and Comparison
To further clarify the processes, the following diagrams illustrate the experimental workflow for determining LOD and LOQ, and the logical framework for comparing internal standards.
Caption: Experimental workflow for determining LOD and LOQ.
Caption: Framework for comparing internal standards.
References
- 1. iroatech.com [iroatech.com]
- 2. asdlib.org [asdlib.org]
- 3. High-throughput analysis of amino acids in plant materials by single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. youtube.com [youtube.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of DL-Tyrosine-d7
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of DL-Tyrosine-d7, a deuterated isotopologue of the amino acid tyrosine. While DL-Tyrosine and its deuterated forms are not generally classified as hazardous materials, adherence to good laboratory practices and local regulations is essential.[1][2][3]
Essential Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] If there is a risk of generating dust, respiratory protection should also be used.[2][3] Work should be conducted in a well-ventilated area, and eyewash stations and safety showers should be readily accessible.[1][4]
Quantitative Data and Physical Properties
For safe handling and disposal, it is useful to be aware of the physical and chemical properties of the substance.
| Property | Data |
| CAS Number | 556-03-6 (for DL-Tyrosine) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
| Hazard Classification | Not classified as a hazardous substance |
Note: The CAS number provided is for the non-deuterated form, DL-Tyrosine. Data is based on available Safety Data Sheets for DL-Tyrosine and its isotopologues.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5][6] This ensures that the material is managed in an environmentally responsible and compliant manner.
-
Containment: Unused or waste this compound should be stored in its original or a suitable, tightly sealed container to prevent accidental release.[6]
-
Labeling: The container must be clearly and accurately labeled as "Waste this compound". This prevents accidental mixing with other chemical waste streams.[6]
-
Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management plan.[6]
-
Professional Disposal: Arrange for the collection of the waste by a licensed professional waste disposal service. Provide them with the Safety Data Sheet (SDS) for the product.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure Adequate Ventilation: Ventilate the area of the spill.[6]
-
Contain the Spill: Prevent the spilled material from entering drains, sewers, or waterways.[2][6]
-
Clean-up: Carefully sweep or scoop up the spilled material, avoiding the generation of dust, and place it into a suitable, labeled container for disposal.[1][4][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Protection: Wear appropriate PPE during the entire clean-up process.
Experimental Protocols
Disposal procedures are operational and do not involve experimental protocols. Therefore, this section is not applicable.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling DL-Tyrosine-d7
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling DL-Tyrosine-d7, a stable isotope-labeled amino acid. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, prudent laboratory practices dictate the use of appropriate personal protective equipment to prevent potential dust inhalation and skin contact. The isotopic label does not alter the chemical reactivity or toxicity of the molecule; therefore, safety precautions are identical to those for unlabeled DL-Tyrosine.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 approved | Protects eyes from potential dust particles. |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact and potential contamination of the product. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from spills and dust. |
| Respiratory Protection | Dust Mask (e.g., N95) | NIOSH-approved | Recommended when handling larger quantities or when dust generation is likely, to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedure
Following a structured operational plan minimizes the risk of contamination and ensures accurate and safe handling of this compound.
-
Preparation:
-
Ensure the work area, typically a laboratory bench or a chemical fume hood if handling large quantities, is clean and uncluttered.
-
Assemble all necessary equipment: spatulas, weighing paper, vials, and calibrated balances.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Carefully open the container of this compound to avoid creating airborne dust.
-
Use a clean, dry spatula to transfer the desired amount of the powder onto weighing paper or directly into a pre-tared vessel on a calibrated analytical balance.
-
Perform this task in a draft-free area or a balance enclosure to ensure accuracy and minimize dust dispersion.
-
Promptly and securely close the main container of this compound after dispensing.
-
-
Sample Preparation (Dissolving):
-
Add the appropriate solvent to the vessel containing the weighed this compound.
-
If necessary, gently swirl or vortex the mixture to facilitate dissolution.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date.
-
-
Post-Handling:
-
Clean all equipment that came into contact with this compound.
-
Wipe down the work surface with a damp cloth to remove any residual powder.
-
Dispose of all waste materials according to the disposal plan.
-
Remove and properly dispose of gloves, then wash hands thoroughly.
-
Disposal Plan
The disposal of this compound and associated waste should be conducted in accordance with local, state, and federal regulations. As a non-hazardous substance, the requirements are generally straightforward.
-
Unused Product: If the material is no longer needed, it should be disposed of as non-hazardous solid chemical waste. Place it in a clearly labeled, sealed container.
-
Contaminated Materials: Items such as used weighing paper, gloves, and disposable plasticware should be collected in a designated waste bag for solid waste.
-
Empty Containers: Rinse empty containers with a suitable solvent. The rinsate can typically be disposed of down the sanitary sewer with copious amounts of water, provided it meets local wastewater regulations. Deface the label on the empty container before placing it in the regular trash or recycling.
-
Aqueous Solutions: Dilute aqueous solutions of this compound can generally be disposed of down the drain with plenty of water, subject to institutional and local guidelines.
Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
Visual Workflow and Logical Relationships
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational pathways for handling this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Decision tree for the proper disposal of this compound waste.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
